molecular formula C7H14BrO3P B1353553 DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE CAS No. 66498-59-7

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Cat. No.: B1353553
CAS No.: 66498-59-7
M. Wt: 257.06 g/mol
InChI Key: YTQMZWCJYREOLX-FNORWQNLSA-N
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Description

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a useful research compound. Its molecular formula is C7H14BrO3P and its molecular weight is 257.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQMZWCJYREOLX-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=CCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C=C/CBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420646
Record name Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66498-59-7
Record name Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Diethyl(3-bromoprop-1-(E)-enyl)phosphonate: Synthesis, Reactivity, and Applications

Abstract: Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is a bifunctional organophosphorus compound with significant potential in synthetic organic chemistry. Featuring both a reactive vinylphosphonate moiety and an allylic bromide, it serves as a versatile building block for the introduction of phosphonate groups and the construction of complex carbon skeletons. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, expected reactivity, and potential applications, particularly in the context of drug discovery and development. While this specific reagent is not extensively documented in peer-reviewed literature, this guide extrapolates its chemical behavior from well-established principles of organophosphorus chemistry, providing a robust framework for its utilization in research.

Core Molecular and Physical Properties

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is a distinct organophosphorus reagent characterized by the presence of a carbon-carbon double bond in conjugation with the phosphonate group, and an allylic bromine atom. These features make it a valuable intermediate for a variety of chemical transformations.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₇H₁₄BrO₃P[1]
Molecular Weight 257.06 g/mol [1][2]
CAS Number 66498-59-7[1][2]
Appearance Colorless to pale yellow liquid (presumed)[3] (by analogy)
Boiling Point 75 °C at 1 mmHg[4]
Density 1.34 g/mL[4]
Refractive Index 1.479 - 1.481[4]

Synthesis and Mechanistic Considerations

The synthesis of vinylphosphonates such as Diethyl(3-bromoprop-1-(E)-enyl)phosphonate can be approached through several established methods in organophosphorus chemistry. The most probable route involves a variation of the Michaelis-Arbuzov reaction.

Plausible Synthetic Pathway: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is the cornerstone of C-P bond formation.[5] It involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of the title compound, the logical precursor would be a 1,3-dihalopropene, such as 1,3-dibromopropene.

The mechanism proceeds via an initial Sɴ2 attack of the nucleophilic phosphorus atom of triethyl phosphite on one of the electrophilic carbons of the dihalide. Given the higher reactivity of the allylic position, the initial attack would likely occur at the carbon bearing the bromine atom at the 3-position. This forms a phosphonium intermediate. The subsequent step is the dealkylation of this intermediate by the bromide counter-ion, which attacks one of the ethyl groups, yielding the final phosphonate product and ethyl bromide as a volatile byproduct.[6]

Michaelis_Arbuzov cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TriethylPhosphite Triethyl Phosphite (EtO)₃P Phosphonium Quaternary Phosphonium Salt [(EtO)₃P⁺-CH₂(Br)-CH=CH-Br] Br⁻ TriethylPhosphite->Phosphonium 1. Sɴ2 Attack Dibromopropene 1,3-Dibromopropene Br-CH₂-CH=CH-Br Dibromopropene->Phosphonium Product Diethyl(3-bromoprop-1-(E)-enyl)phosphonate (EtO)₂P(O)-CH=CH-CH₂Br Phosphonium->Product 2. Dealkylation (Rearrangement) Byproduct Ethyl Bromide EtBr Phosphonium->Byproduct HWE_Reaction Phosphonate Diethyl(3-bromoprop-1-(E)-enyl)phosphonate (EtO)₂P(O)-CH=CH-CH₂Br Carbanion Phosphonate Carbanion (EtO)₂P(O)-CH=CH-CH⁻-Br Phosphonate->Carbanion 1. Deprotonation (Base) Intermediate Tetrahedral Intermediate Carbanion->Intermediate 2. Nucleophilic Attack Aldehyde Aldehyde/Ketone R-CHO Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane 3. Cyclization Alkene Diene Product R-CH=CH-CH=CH-Br Oxaphosphetane->Alkene 4. Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Diethyl(3-bromoprop-1-(E)-enyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Diethyl(3-bromoprop-1-(E)-enyl)phosphonate. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who utilize organophosphorus compounds as versatile intermediates. The guide will delve into the structural elucidation of this molecule through detailed NMR spectral interpretation, supported by established principles and comparative data from analogous structures.

Introduction

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is a key synthetic intermediate, valued for its dual reactivity. The presence of a bromine atom at the allylic position allows for facile nucleophilic substitution, while the vinylphosphonate moiety is a precursor for various carbon-carbon bond-forming reactions, including the Horner-Wadsworth-Emmons olefination.[1] The stereochemistry of the carbon-carbon double bond is crucial for its subsequent reactions, making NMR spectroscopy an indispensable tool for its characterization. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, offering insights into the chemical environment of each nucleus and confirming the (E)-configuration of the double bond.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms in Diethyl(3-bromoprop-1-(E)-enyl)phosphonate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering for Diethyl(3-bromoprop-1-(E)-enyl)phosphonate.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Diethyl(3-bromoprop-1-(E)-enyl)phosphonate provides a wealth of information regarding the proton environments and their connectivity. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on the analysis of similar vinyl phosphonates and allylic bromides.

Proton(s) Predicted δ (ppm) Multiplicity Predicted J (Hz) Assignment
H16.0 - 6.4ddtJ(H1-P) ≈ 17-20, J(H1-H2) ≈ 17, J(H1-H3) ≈ 1.5Vinyl Proton
H26.8 - 7.2ddtJ(H2-H1) ≈ 17, J(H2-P) ≈ 18-22, J(H2-H3) ≈ 5Vinyl Proton
H34.0 - 4.2ddJ(H3-H2) ≈ 5, J(H3-H1) ≈ 1.5Allylic Protons
H4, H64.0 - 4.2dqJ(H-P) ≈ 7, J(H-H) ≈ 7Methylene Protons
H5, H71.2 - 1.4tJ(H-H) ≈ 7Methyl Protons

Interpretation of the ¹H NMR Spectrum:

  • Vinyl Protons (H1 and H2): The two vinyl protons, H1 and H2, are expected to appear as complex multiplets in the downfield region of the spectrum (6.0-7.2 ppm). The large coupling constant between H1 and H2 (J ≈ 17 Hz) is characteristic of a trans (E) configuration of the double bond. Both protons will also exhibit coupling to the phosphorus atom. H1, being closer to the phosphonate group, will show a doublet of doublets of triplets (ddt) due to coupling with H2, the phosphorus atom, and the allylic protons (H3). H2 will also appear as a ddt due to coupling with H1, the phosphorus atom, and the allylic protons (H3).

  • Allylic Protons (H3): The two protons on C3 are allylic to the double bond and adjacent to the bromine atom. They are expected to resonate around 4.0-4.2 ppm as a doublet of doublets (dd), arising from coupling to the vinyl proton H2 and a smaller coupling to H1.

  • Ethoxy Group Protons (H4, H5, H6, H7): The two ethoxy groups on the phosphonate moiety will give rise to two sets of signals. The methylene protons (H4 and H6) will appear as a doublet of quartets (dq) around 4.0-4.2 ppm due to coupling with the adjacent methyl protons and the phosphorus atom. The methyl protons (H5 and H7) will appear as a triplet (t) around 1.2-1.4 ppm due to coupling with the methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (δ) in ppm are presented in the table below.

Carbon(s) Predicted δ (ppm) Coupling to ³¹P Assignment
C1118 - 122d, J(C1-P) ≈ 180-190 HzVinyl Carbon
C2145 - 150d, J(C2-P) ≈ 5-10 HzVinyl Carbon
C330 - 35d, J(C3-P) ≈ 10-15 HzAllylic Carbon
C4, C662 - 66d, J(C-P) ≈ 5-7 HzMethylene Carbon
C5, C715 - 17d, J(C-P) ≈ 5-7 HzMethyl Carbon

Interpretation of the ¹³C NMR Spectrum:

  • Vinyl Carbons (C1 and C2): The two sp² hybridized carbons of the double bond are expected to resonate in the region of 118-150 ppm. C1, being directly attached to the phosphorus atom, will exhibit a large one-bond coupling constant (J(C1-P) ≈ 180-190 Hz) and will appear as a doublet. C2 will also show a smaller two-bond coupling to the phosphorus atom.

  • Allylic Carbon (C3): The carbon atom bearing the bromine, C3, is expected to appear in the range of 30-35 ppm. It will also exhibit a three-bond coupling to the phosphorus atom.

  • Ethoxy Group Carbons (C4, C5, C6, C7): The methylene carbons (C4 and C6) of the ethoxy groups are expected to resonate around 62-66 ppm, while the methyl carbons (C5 and C7) will appear further upfield at approximately 15-17 ppm. Both will show coupling to the phosphorus atom.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for Diethyl(3-bromoprop-1-(E)-enyl)phosphonate.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of Diethyl(3-bromoprop-1-(E)-enyl)phosphonate.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time: 3-4 seconds.

    • Spectral width: 16 ppm (centered around 6 ppm).

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 240 ppm (centered around 120 ppm).

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

G cluster_0 NMR Data Acquisition Workflow A Sample Preparation (10-20 mg in 0.6 mL CDCl3 + TMS) B ¹H NMR Acquisition (400 MHz, 16-64 scans) A->B C ¹³C NMR Acquisition (100 MHz, >=1024 scans) A->C D Data Processing (FT, Phasing, Calibration) B->D C->D E Spectral Analysis (Chemical Shifts, Couplings, Integration) D->E F Structural Elucidation E->F

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Diethyl(3-bromoprop-1-(E)-enyl)phosphonate. The interpretation of the chemical shifts and coupling constants serves as a powerful tool for the structural verification and stereochemical assignment of this important synthetic intermediate. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality NMR data for this and similar organophosphorus compounds. While the presented spectral data is predictive, it is grounded in established NMR principles and comparative analysis, offering a reliable framework for the characterization of this molecule.

References

Sources

synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE from diethyl vinylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Diethyl (3-bromoprop-1-(E)-enyl)phosphonate starting specifically from Diethyl Vinylphosphonate (DEVP) .

While classical routes to


-functionalized vinyl phosphonates often involve the Horner-Wadsworth-Emmons (HWE) reaction of bis-phosphonates, the requirement to start from DEVP necessitates a C-C bond-forming strategy that extends the vinyl chain. The most robust, modern, and stereoselective method for this transformation is Olefin Cross-Metathesis (CM) .

Executive Summary

Diethyl (3-bromoprop-1-(E)-enyl)phosphonate is a high-value synthon in medicinal chemistry, serving as a masked diene for Diels-Alder reactions or a Michael acceptor with a leaving group for heterocycle construction (e.g., pyrrolidines, phosphono-nucleoside analogs).

This guide presents a Cross-Metathesis (CM) protocol. Unlike the Morita-Baylis-Hillman (MBH) route, which initially yields branched isomers requiring messy allylic transpositions, CM provides direct access to the linear (E)-isomer. We utilize a "Type I + Type II" olefin matching strategy to ensure high cross-selectivity and minimize homodimerization.

Core Reaction Scheme

The transformation involves the coupling of Diethyl Vinylphosphonate (Type II olefin, electron-deficient) with Allyl Bromide or Allyl Acetate (Type I olefin, electron-rich/neutral) using a Second-Generation Grubbs or Hoveyda-Grubbs catalyst.

Target Molecule:



Retrosynthetic Analysis & Strategy

The synthesis relies on the thermodynamic preference for the formation of the heterocoupled product over homodimers.

  • Diethyl Vinylphosphonate (DEVP): Electron-deficient, slow to homodimerize (Type II).

  • Allyl Partner: Rapidly homodimerizes (Type I).

  • Selectivity: The rapid homodimerization of the allyl partner is reversible, feeding the cross-cycle to form the thermodynamically stable (E)-vinyl phosphonate product.

Retrosynthesis Target Target: Diethyl (3-bromoprop-1-(E)-enyl)phosphonate CM_Step Cross Metathesis (Ru-Carbene Cat.) Target->CM_Step DEVP Starting Material: Diethyl Vinylphosphonate (Type II Olefin) CM_Step->DEVP Allyl Partner: Allyl Bromide OR Allyl Acetate (Type I Olefin) CM_Step->Allyl

Figure 1: Retrosynthetic disconnection relying on olefin cross-metathesis.

Experimental Protocol

Method A: Direct Cross-Metathesis (High Efficiency)

Use this method for rapid synthesis. Note that allyl halides can occasionally reduce catalyst turnover number (TON) due to ruthenium coordination.

Reagents:

  • Diethyl vinylphosphonate (1.0 equiv)[1]

  • Allyl Bromide (2.0 - 3.0 equiv)

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon/Nitrogen.

  • Solvation: Dissolve Diethyl vinylphosphonate (10 mmol) and Allyl Bromide (20 mmol) in anhydrous DCM (0.1 M concentration relative to DEVP).

  • Catalyst Addition: Add Grubbs II catalyst (0.2 mmol, 2 mol%) in one portion. The solution will turn characteristic brownish-red.

  • Reflux: Heat the mixture to mild reflux (40°C) for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or ³¹P NMR. DEVP signal (

      
       ~18 ppm) should disappear; Product signal (
      
      
      
      ~16-19 ppm, shifted downfield) appears.
  • Workup:

    • Cool to room temperature.[2][3]

    • Add activated charcoal (50 mg) or DMSO (0.5 mL) to quench the catalyst and stir for 30 mins.

    • Filter through a pad of Celite/Silica to remove ruthenium residues.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient 20%

    
     50% EtOAc in Hexanes).
    
Method B: The "Protected" Route (High Reliability)

Use this method if Method A suffers from low conversion (catalyst poisoning). Allyl acetate is a superior CM partner that does not deactivate the catalyst.

Phase 1: Cross Metathesis

  • React Diethyl vinylphosphonate (1.0 equiv) with Allyl Acetate (3.0 equiv) using Hoveyda-Grubbs II (2 mol%) in refluxing DCM.

  • Isolate Diethyl (3-acetoxyprop-1-enyl)phosphonate .

Phase 2: Bromination (One-Pot Deprotection/Substitution)

  • Dissolve the acetoxy intermediate in dry DCM.

  • Add TMSBr (Trimethylsilyl bromide, 2.5 equiv) at 0°C.

    • Note: TMSBr can cleave phosphonate esters if left too long. Alternatively, use

      
       to hydrolyze to alcohol, then 
      
      
      
      (Appel Reaction).
    • Recommended Appel Protocol: Hydrolyze acetate (

      
      , MeOH, 1h). Isolate Alcohol.[4] Treat Alcohol with 
      
      
      
      (1.2 equiv) and
      
      
      (1.2 equiv) in DCM at 0°C
      
      
      RT.

Data Presentation & Characterization

Expected Analytical Data

The (E)-geometry is thermodynamically favored in the cross-metathesis of phosphonates.

ParameterValue / Observation
Appearance Clear to pale yellow oil
³¹P NMR

16.5 – 18.5 ppm (Diethyl ester)
¹H NMR (Alkene)

6.6 – 6.9 (m, 1H,

-H), 5.8 – 6.1 (m, 1H,

-H)
Coupling (J)

(trans)

17.0 Hz (Diagnostic for E-isomer)
¹H NMR (

)

3.9 – 4.1 (dd, 2H)
Mass Spec (ESI)

calc. for

Process Logic & Troubleshooting

Workflow Start Start: DEVP + Allyl Partner Direct Method A: Allyl Bromide Start->Direct Indirect Method B: Allyl Acetate Start->Indirect Check Check Catalyst Activity (Is solution brown/active?) Analysis ³¹P NMR Analysis Check->Analysis Active Additive Add CuI (Co-catalyst) or Switch to Method B Check->Additive Inactive (Black ppt) Direct->Check Indirect->Check Final Purification (SiO₂) Analysis->Final Conversion >90%

Figure 2: Decision matrix for experimental execution.

Key Troubleshooting Tips:

  • Catalyst Death: If the reaction turns black and conversion stops, the allyl bromide may be coordinating to the Ru center. Solution: Switch to Method B (Allyl Acetate) or add 10 mol% CuI, which scavenges phosphines and stabilizes the active species in some CM protocols.

  • Homodimerization: If Diethyl (but-2-ene-1,4-diyl)diphosphonate (dimer of DEVP) forms, increase the equivalents of the Allyl partner (Type I olefin) to 4.0 equiv.

Safety & Handling

  • Diethyl Vinylphosphonate: Potential lachrymator and skin irritant. Handle in a fume hood.

  • Grubbs Catalysts: Air-stable as solids but sensitive in solution. Degas all solvents thoroughly (freeze-pump-thaw or sparging with Argon).

  • Allyl Bromide: Highly toxic, lachrymator, and alkylating agent. Double-glove and use a quenching bath (aqueous thiosulfate) for waste.

References

  • Cross-Metathesis of Vinyl Phosphonates

    • Relay cross metathesis reactions of vinylphosphonates. Beilstein J. Org. Chem. 2014, 10, 1933–1941.
    • Source:

  • General CM Protocols for Allyl Halides

    • A Cross Metathesis Based Protocol for the Effective Synthesis of Functionalised Allyl Bromides and Chlorides. Synlett 2001, 1034-1037.
    • Source:

  • Use of DEVP in Metathesis (Polymer Functionalization)

    • Olefin Cross Metathesis as a Versatile Method for the Facile Functionalization of Porous Polymers.[5] Org.[3][6][7][8][9] Lett. 2020 , 22, 6, 2240–2245.

    • Source:

  • Alternative Route (Allylic Rearrangement)

    • A simple, convenient and highly stereoselective synthesis of diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate. Arkivoc 2012 , (viii), 119-127.[9]

    • Source:

Sources

An In-Depth Technical Guide to the Mechanism of Allylic Bromination in the Synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a versatile synthetic intermediate, notable for its role as a precursor in the synthesis of more complex molecules, including γ-amino-α,β-unsaturated phosphonates.[1] Its synthesis is a prime example of a highly selective C-H functionalization reaction. This guide provides an in-depth analysis of the core chemical transformation involved: the free-radical allylic bromination of Diethyl (prop-1-(E)-enyl)phosphonate. We will dissect the reaction mechanism, explain the critical role of N-Bromosuccinimide (NBS) in ensuring selectivity, detail a robust experimental protocol, and discuss the stereochemical integrity of the process. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this foundational synthetic operation.

The Strategic Imperative: Achieving Selective Allylic Bromination

The synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE requires the selective substitution of a hydrogen atom on the methyl group adjacent to the carbon-carbon double bond—the allylic position. The challenge in functionalizing such a substrate lies in the inherent reactivity of the double bond itself, which is susceptible to electrophilic addition reactions with halogens like bromine (Br₂). A naive approach using Br₂ would likely result in the formation of an unwanted vicinal dibromide adduct.

The key to directing the reaction towards the desired substitution lies in understanding the principles of radical chemistry. The C-H bonds at an allylic position are significantly weaker (bond dissociation energy of ~88 kcal/mol) than typical alkyl or vinylic C-H bonds.[2] This reduced bond strength is due to the high stability of the resulting allylic radical, which is stabilized by resonance. Consequently, a reaction pathway that proceeds via a radical mechanism can selectively target this position.

This is achieved by employing N-Bromosuccinimide (NBS) as the brominating agent, typically in a non-polar solvent like carbon tetrachloride (CCl₄) and in the presence of a radical initiator or UV light.[2][3][4] The central role of NBS is to maintain a very low, but constant, concentration of molecular bromine (Br₂) throughout the reaction.[2][5][6] This low concentration is insufficient to promote the ionic electrophilic addition pathway across the double bond, allowing the radical substitution mechanism to dominate.[5]

G cluster_0 Reaction Pathways start Diethyl (prop-1-(E)-enyl)phosphonate + Bromine Source high_br2 High [Br₂] start->high_br2 Standard Conditions low_br2 Low [Br₂] (via NBS) start->low_br2 Controlled Conditions add_product Unwanted Product: Electrophilic Addition (Vicinal Dibromide) high_br2->add_product sub_product Desired Product: Radical Substitution (Allylic Bromide) low_br2->sub_product

Figure 1: Competing reaction pathways for the bromination of an alkene. The use of N-Bromosuccinimide (NBS) is critical for favoring the desired radical substitution route.

The Core Mechanism: A Step-by-Step Radical Chain Reaction

The synthesis proceeds via a well-established free-radical chain mechanism, which can be broken down into three distinct phases: initiation, propagation, and termination.[3][7]

Initiation

The reaction is initiated by the homolytic cleavage of a small amount of Br₂, which is generated in situ. This cleavage can be induced by UV light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), producing two bromine radicals (Br•).[3]

  • Step 1: A radical initiator (or light) promotes the homolytic cleavage of the Br-Br bond, forming two bromine radicals.

Propagation

This phase consists of a self-sustaining cycle where the desired product is formed and the radical chain carrier is regenerated.

  • Step 2: A bromine radical abstracts a hydrogen atom from the allylic position of Diethyl (prop-1-(E)-enyl)phosphonate. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized allylic radical. This step also produces hydrogen bromide (HBr).[2][7]

  • Step 3: The newly formed allylic radical reacts with a molecule of Br₂. It abstracts a bromine atom to yield the final product, DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, and regenerates a bromine radical, which can then continue the chain reaction.[2][7]

The Self-Validating Role of NBS

The HBr produced in Step 2 plays a crucial role. It rapidly reacts with the primary reagent, NBS, to generate a fresh molecule of Br₂.[2][6] This is the self-validating and critical step that maintains the low bromine concentration necessary for the reaction's success. The succinimide byproduct typically precipitates from the non-polar solvent, helping to drive the reaction forward.

  • Step 4: HBr reacts with NBS to regenerate Br₂ and form succinimide.

Termination

The chain reaction eventually ceases when the concentration of reactants is low or when two radical species combine in any of several possible termination steps.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration NBS Regeneration Loop Br2 Br2 Br_rad 2 Br• Br2->Br_rad hν or Δ Substrate Diethyl (prop-1-(E)-enyl)phosphonate Allyl_Radical Resonance-Stabilized Allylic Radical Substrate->Allyl_Radical + Br• - HBr Product DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE Allyl_Radical->Product + Br₂ Br_rad_out Br• Allyl_Radical->Br_rad_out         HBr_in HBr Br_rad_in Br• Br2_in Br₂ Br_rad_out->Substrate re-enters cycle NBS N-Bromosuccinimide (NBS) Succinimide Succinimide (byproduct) NBS->Succinimide + HBr Br2_out Br₂ NBS->Br2_out regenerates Br2_out->Allyl_Radical feeds cycle

Figure 2: The complete mechanistic cycle for the NBS-mediated allylic bromination. The propagation cycle is fed by a low concentration of Br₂ maintained by the NBS regeneration loop.

Stereochemical Integrity

An essential feature of this synthesis is the retention of the double bond's stereochemistry. The starting material, Diethyl (prop-1-(E)-enyl)phosphonate, has a trans configuration. The radical abstraction and subsequent bromination occur exclusively at the allylic sp³-hybridized carbon atom. The sp²-hybridized carbons of the double bond are not involved in the bond-breaking or bond-forming steps of the substitution. Therefore, the (E)-geometry of the alkene is preserved in the final product.

Experimental Protocol: Synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

This protocol is a representative procedure based on established methods for allylic bromination.

Materials:

  • Diethyl (prop-1-(E)-enyl)phosphonate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05-1.1 equiv), recrystallized from water before use.

  • Azobisisobutyronitrile (AIBN) (0.02-0.05 equiv)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Diethyl (prop-1-(E)-enyl)phosphonate and anhydrous CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide and AIBN to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 1-4 hours, often indicated by the consumption of the denser NBS, which sinks, and the appearance of the less dense succinimide byproduct, which floats.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining HBr) and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation or flash column chromatography on silica gel to yield the pure DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE as a clear yellow liquid.[1]

Data Presentation

The following table summarizes key properties and expected outcomes for the synthesis.

ParameterValueReference
Starting Material Diethyl (prop-1-(E)-enyl)phosphonate[1]
Product DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE[1]
CAS Number (Product) 66498-59-7[1]
Molecular Formula C₇H₁₄BrO₃P[1]
Molecular Weight 257.06 g/mol [1]
Physical State Clear yellow liquid[1]
Typical Yield 70-85%(Typical for allylic brominations)
Boiling Point 75°C @ 1 mmHg[1]
Characterization NMR (¹H, ¹³C, ³¹P), IR, Mass Spectrometry[1]

Conclusion

The synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a textbook case of strategic reagent selection to control reaction pathways. The use of N-Bromosuccinimide is not merely a choice of brominating agent but a sophisticated method for maintaining a low concentration of Br₂, which is the decisive factor in favoring the desired allylic radical substitution over a competing electrophilic addition. This mechanistic control allows for the efficient and stereospecific synthesis of a valuable and versatile building block for further chemical innovation. Understanding this causality is fundamental for any scientist engaged in the fields of organic synthesis and drug development.

References

  • Radical Allylic Halogenation. (2023). Chemistry LibreTexts. [Link]

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). OrgoSolver. [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]

  • Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. [Link]

  • Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216–2219. [Link]

  • Ando, K. (1997). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]

  • Enantioselective domino alkyl arylation of vinyl phosphonates by combining photoredox and nickel catalysis. (n.d.). ChemRxiv. [Link]

  • Synthesis of Vinylphosphonates by Pd-Catalyzed Coupling of Alkenyl Halides and Dialkyl Phosphites. (n.d.). ResearchGate. [Link]

  • A method for synthesis of homoallylic bromide. (n.d.). PubMed. [Link]

  • Malonic acid, bromo-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • What is Allylic Bromination? (2013). Master Organic Chemistry. [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Miller, R. B., & McGarvey, G. (1977). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry, 42(26), 4213–4216. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Roeschlaub, C. A., & Sammes, P. G. (2000). Use of the Wadsworth–Emmons reaction for preparing hindered vinyl ethers and related 1,2-dioxetanes. Journal of the Chemical Society, Perkin Transactions 1, (15), 2395–2399. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a valuable organophosphorus compound utilized by researchers and synthetic chemists as a versatile intermediate. Its unique structure, incorporating both a reactive vinyl bromide and a diethyl phosphonate moiety, allows for its application in a variety of advanced chemical transformations, including cross-coupling reactions and the synthesis of complex molecular architectures. However, the very features that make this reagent synthetically useful also contribute to its potential instability.

Comprehensive, publicly available stability data for DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is notably scarce. Therefore, this guide adopts a first-principles approach, providing a robust framework for its storage and handling. By dissecting the molecule into its core functional groups—the diethyl phosphonate ester and the (E)-vinyl bromide—we can infer its stability profile and devise protocols to mitigate degradation, ensuring its integrity for research and development applications.

Chemical Profile and Physicochemical Properties

A foundational understanding of the molecule's identity is paramount for proper handling.

PropertyValueSource
Chemical Name Diethyl (3-bromoprop-1-(E)-en-1-yl)phosphonate-
CAS Number 66498-59-7[1]
Molecular Formula C₇H₁₄BrO₃P[1]
Molecular Weight 257.06 g/mol [1][2]
Appearance Colorless to light yellow liquid (inferred)[3][4]
Boiling Point 75 °C at 1 mmHg[1]
Density 1.34 g/mL[1]
Refractive Index 1.479-1.481[1]
Purity (Typical) ≥95%[1][2]

Deconstruction of Stability: A Functional Group Analysis

The stability of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is best understood by examining the inherent chemical liabilities of its two primary functional groups.

The Diethyl Phosphonate Core

The phosphonate ester group is generally stable but possesses a key susceptibility to hydrolysis.

  • Hydrolysis: The P-O-C ester linkages are vulnerable to cleavage under both acidic and basic conditions.[5][6][7] This reaction proceeds in a stepwise manner, first yielding the monoester and ultimately the free phosphonic acid.[6] The rate of hydrolysis is significantly influenced by pH, temperature, and steric factors.[7][8] While relatively stable at neutral pH, exposure to acidic or basic aqueous media, or even atmospheric moisture over prolonged periods, can initiate this degradation pathway.[8][9]

  • Thermal Stability: Organophosphonates are more thermally robust compared to analogous phosphate esters.[10] However, at elevated temperatures, they can undergo decomposition, often through the elimination of a phosphorus acid.[10][11] For most laboratory applications not involving high heat, thermal decomposition of the phosphonate group itself is a secondary concern compared to hydrolysis.

The (E)-Vinyl Bromide Moiety

The vinyl bromide group is the more reactive and stability-limiting component of the molecule.

  • Polymerization: Vinyl halides are known to be susceptible to spontaneous polymerization.[12] This process can be initiated by exposure to heat, sunlight (UV radiation), or radical initiators.[12] Commercial preparations of simple vinyl halides often include inhibitors, such as hydroquinone, to prevent this pathway. Given the high reactivity, this is a primary degradation concern.

  • Oxidative Sensitivity: The electron-rich double bond can be sensitive to strong oxidizing agents.[12] Contact with such materials should be strictly avoided.

  • Chemical Reactivity: While an asset in synthesis, the reactivity of the vinyl bromide in reactions like palladium-catalyzed couplings underscores its chemical lability.[13][14][15] This inherent reactivity means that even seemingly benign conditions could lead to slow degradation over time.

Predicted Degradation Pathways

Based on the analysis of the functional groups, we can predict the most probable routes of degradation for DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE.

G cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Polymerization Pathway main DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE hydrolysis_mono Monoethyl (3-bromoprop-1-(E)-enyl)phosphonate main->hydrolysis_mono H₂O / H⁺ or OH⁻ (Step 1) polymer Poly(diethyl(prop-1-(E)-enyl)phosphonate) main->polymer Light (hν) / Heat (Δ) Radical Initiator hydrolysis_acid (3-Bromoprop-1-(E)-enyl)phosphonic Acid hydrolysis_mono->hydrolysis_acid H₂O / H⁺ or OH⁻ (Step 2)

Caption: Predicted degradation pathways for the title compound.

  • Hydrolytic Degradation: Initiated by moisture, leading to the loss of one or both ethyl groups from the phosphonate ester. This increases the polarity of the material and reduces its efficacy in subsequent reactions.

  • Radical Polymerization: Initiated by light or heat, this pathway leads to the formation of oligomers or polymers. This is often observed as an increase in viscosity or the formation of solid precipitates, and it severely compromises the material's purity and utility.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, the following self-validating storage and handling system must be implemented. The causality behind each recommendation is directly linked to mitigating the predicted degradation pathways.

ConditionRecommendationRationale (Causality)
Temperature Store refrigerated at 2°C to 8°C. Minimizes the rate of thermally induced polymerization and slows the kinetics of potential hydrolytic degradation.[16]
Light Store in an amber glass vial or bottle, in a dark location (e.g., in a cabinet or box). Prevents exposure to UV and visible light, which are primary initiators of free-radical polymerization of the vinyl group.[12][16][17]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Displaces atmospheric moisture to prevent hydrolysis of the phosphonate ester and excludes oxygen, mitigating potential long-term oxidative degradation.
Container Use tightly sealed, chemically resistant glass containers. Prevents moisture ingress and avoids potential interactions or leaching associated with plastic containers.[18]
ChemicalEnvironment Avoid contact with strong acids, strong bases, and oxidizing agents. Prevents rapid, catalyzed hydrolysis of the phosphonate ester and oxidative attack on the vinyl moiety.[12]
Handling Use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. The compound is classified as an irritant (H315, H319, H335).[1] Handle in a well-ventilated area or fume hood.Ensures operator safety during handling and transfer operations.

Methodologies for Stability Assessment

Regularly assessing the purity of the reagent is critical for ensuring reproducible experimental outcomes. The following analytical methods are recommended for a comprehensive stability-indicating protocol.

Protocol: HPLC Analysis for Purity and Hydrolysis Products

This method is ideal for quantifying the parent compound and detecting non-volatile degradation products.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound in Acetonitrile (e.g., 1 mg/mL).

    • For analysis, dilute the stock solution to an appropriate concentration (e.g., 50 µg/mL) with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution, for example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B and equilibrate.

  • Data Analysis:

    • The parent compound will be a relatively nonpolar, sharp peak.

    • Hydrolysis products (monoester and diacid) will elute earlier due to their increased polarity.

    • Purity is determined by the peak area percentage of the parent compound relative to all other observed peaks.[8]

Spectroscopic Monitoring

G cluster_methods Spectroscopic Analysis Compound DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE NMR_H1 ¹H NMR Monitors: - Vinyl Protons (C=CHBr) - Ethyl Groups (-OCH₂CH₃) Compound->NMR_H1 Structural Integrity NMR_P31 ³¹P NMR Monitors: - Single peak for parent - New peaks for hydrolysis products Compound->NMR_P31 Phosphorus Environment FTIR FTIR Monitors: - P=O stretch (~1250 cm⁻¹) - P-O-C stretch (~1020 cm⁻¹) - C=C stretch (~1600 cm⁻¹) Compound->FTIR Functional Groups

Caption: Spectroscopic methods for stability monitoring.

  • ³¹P NMR Spectroscopy: This is the most direct and sensitive technique for observing the hydrolysis of the phosphonate ester. The parent compound will exhibit a single, sharp peak at a characteristic chemical shift. The appearance of new peaks, shifted from the parent signal, is a definitive indicator of hydrolysis to the monoester or the phosphonic acid.

  • ¹H NMR Spectroscopy: This method provides a comprehensive view of the molecule's structure. Degradation can be monitored by observing:

    • A decrease in the integration of the characteristic vinyl proton signals.

    • Changes in the quartet and triplet signals of the ethyl ester groups, indicating hydrolysis.

    • Broadening of signals, which may suggest the onset of polymerization.

  • FTIR Spectroscopy: While less quantitative, FTIR is useful for a quick assessment of the functional group integrity. Key absorption bands to monitor include the strong P=O stretch (~1250 cm⁻¹), the P-O-C stretch (~1020 cm⁻¹), and the C=C vinyl stretch (~1600 cm⁻¹).

Conclusion

While specific stability studies on DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE are not widely published, a thorough analysis based on fundamental chemical principles provides a clear and reliable path forward. The primary liabilities of this reagent are the susceptibility of the vinyl group to light and heat-induced polymerization and the vulnerability of the phosphonate ester to hydrolysis.

Adherence to the recommended storage conditions—refrigeration (2-8°C), protection from light, and storage under an inert atmosphere—is not merely a suggestion but a critical requirement to preserve the compound's chemical integrity. By implementing these protocols and utilizing the described analytical methods for periodic quality control, researchers, scientists, and drug development professionals can ensure the reliability of their starting material, leading to more consistent and reproducible scientific outcomes.

References

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link][13][14]

  • University of Oxford, Department of Chemistry. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link][15]

  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7933. [Link][10]

  • ResearchGate. (n.d.). Reactivity of isomeric vinyl bromides. [Link][19]

  • PubChem. (n.d.). Diethyl (3-bromopropyl)phosphonate. Retrieved from [Link][20]

  • PubChem. (n.d.). Diethyl ethylphosphonate. Retrieved from [Link][5]

  • Narayanan, K. S., & Berlin, K. D. (1970). Hydrolysis of diethyl benzoylphosphonate in aqueous and hydrochloric acid solutions. Journal of the American Chemical Society, 92(1), 107-111. [Link][21]

  • Howell, B. A. (2024). Thermal Degradation of Organophosphorus Flame Retardants: Impact of Oxygenation-Level at Phosphorus on Mode of Degradation. Chemical and Materials Sciences - Developments and Innovations, 3, 9-22. [Link][11]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2739. [Link][6]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2739. [Link][7]

  • Chemistry Stack Exchange. (2023). Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions? [Link][22]

  • Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link][23]

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solubility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE in Organic Solvents

Introduction: The Critical Role of Solubility in Research and Development

For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical entity is a cornerstone of successful experimentation and product formulation. The solubility profile of a compound like DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE dictates its behavior in various stages of research and development, from its synthesis and purification to its application in complex reaction mixtures and its potential formulation into final products. A thorough comprehension of its solubility in different organic solvents is paramount for optimizing reaction conditions, selecting appropriate purification methods like chromatography, and developing stable and effective formulations. This guide provides a comprehensive overview of the predicted solubility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, the theoretical principles governing its solubility, and a detailed experimental protocol for its precise determination.

Molecular Structure and its Influence on Solubility

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a multifaceted organic molecule with distinct structural features that govern its interaction with various solvents. Its structure includes a polar phosphonate group (-PO(OCH₂CH₃)₂), a nonpolar hydrocarbon backbone with a carbon-carbon double bond (prop-1-(E)-enyl), and a terminal bromine atom. The interplay of these components dictates the compound's overall polarity and its capacity to engage in various intermolecular forces, which are the primary determinants of solubility.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The phosphonate group, with its polar P=O and P-O-C bonds, is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor. The diethyl ester groups also contribute to its polarity. Conversely, the propenyl chain and the bromine atom contribute to the molecule's nonpolar character and its ability to engage in weaker van der Waals forces.

Predicted Solubility Profile

Solvent Solvent Type Predicted Solubility Rationale
AcetonePolar AproticSolubleThe polar carbonyl group of acetone can interact favorably with the polar phosphonate group.
ChloroformPolar AproticSolubleChloroform's polarity allows for effective solvation of the phosphonate group.
EthanolPolar ProticSolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor to the oxygen atoms of the phosphonate group, leading to strong intermolecular interactions.
Ethyl AcetatePolar AproticSolubleThe ester group in ethyl acetate provides polarity for interaction with the phosphonate moiety.
MethanolPolar ProticSolubleSimilar to ethanol, methanol's hydroxyl group can form hydrogen bonds with the phosphonate group, promoting solubility.
Dichloromethane (DCM)Polar AproticLikely SolubleDCM is a common solvent for reactions involving phosphonates, suggesting good solubility.[1]
Tetrahydrofuran (THF)Polar AproticLikely SolubleTHF is frequently used as a solvent for reactions with phosphonate-containing compounds, indicating its suitability as a solvent.[2]
TolueneNonpolarModerately Soluble to SolubleThe nonpolar aromatic ring of toluene can interact with the hydrocarbon portion of the molecule, while the phosphonate group may limit complete miscibility.
HexanesNonpolarSparingly Soluble to InsolubleThe highly nonpolar nature of hexanes is not conducive to solvating the polar phosphonate group, leading to poor solubility.

Experimental Determination of Solubility: A Validating Protocol

To ascertain the precise solubility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, a systematic experimental approach is necessary. The following protocol outlines a reliable shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Positive displacement pipette or calibrated microsyringe

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_compound Add Compound to Vial prep_compound->add_compound prep_solvent Measure Solvent add_solvent Add Solvent to Vial prep_solvent->add_solvent prep_standards Prepare Standards analyze Analyze (HPLC/GC) prep_standards->analyze mix Vortex to Mix add_compound->mix add_solvent->mix equilibrate Equilibrate (Shaker) mix->equilibrate centrifuge Centrifuge equilibrate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant dilute Dilute Sample sample_supernatant->dilute dilute->analyze calculate Calculate Solubility analyze->calculate G Factors Influencing Solubility cluster_solute DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE cluster_solvent Solvent Properties cluster_interactions Intermolecular Forces phosphonate Phosphonate Group (Polar, H-bond acceptor) h_bond Hydrogen Bonding phosphonate->h_bond dipole_dipole Dipole-Dipole phosphonate->dipole_dipole backbone Hydrocarbon Backbone (Nonpolar) van_der_waals Van der Waals backbone->van_der_waals bromine Bromine Atom (Increases nonpolarity) bromine->van_der_waals polar_protic Polar Protic (e.g., Ethanol, Methanol) polar_protic->h_bond polar_aprotic Polar Aprotic (e.g., Acetone, DCM) polar_aprotic->dipole_dipole nonpolar Nonpolar (e.g., Hexanes, Toluene) nonpolar->van_der_waals solubility Solubility h_bond->solubility dipole_dipole->solubility van_der_waals->solubility

Caption: Relationship between molecular structure, solvent type, and solubility.

Implications for the Researcher

A clear understanding of the solubility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE has direct practical implications in a laboratory setting:

  • Reaction Chemistry: The choice of solvent is critical for ensuring that reactants are in the same phase, which is essential for efficient reaction kinetics. The predicted solubility in polar aprotic solvents like THF and DCM suggests these would be good initial choices for reactions involving this compound.

  • Purification: Solubility data is vital for developing purification strategies. For instance, if the compound is highly soluble in ethyl acetate but poorly soluble in hexanes, a solvent system of ethyl acetate and hexanes would be suitable for column chromatography. Similarly, recrystallization could be achieved by dissolving the compound in a solvent in which it is highly soluble at an elevated temperature and poorly soluble at a lower temperature.

  • Formulation Development: In the context of drug development, solubility in pharmaceutically acceptable solvents is a key parameter. Poor aqueous solubility often necessitates the use of co-solvents or other formulation strategies to achieve the desired bioavailability.

Conclusion

While definitive, experimentally determined solubility data for DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE across a broad range of organic solvents is not yet published, a robust, predictive understanding can be derived from its molecular structure and comparison with a close structural analog. This guide provides a scientifically grounded prediction of its solubility profile, emphasizing its likely solubility in polar aprotic and polar protic solvents. Crucially, it also offers a detailed, self-validating experimental protocol for researchers to determine precise solubility data in their own laboratories. By integrating theoretical principles with practical experimental guidance, this document serves as an essential resource for scientists and developers working with this versatile phosphonate compound.

References

  • LookChem. (n.d.). Cas 1186-10-3, DIETHYL(3-BROMOPROPYL)PHOSPHONATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Retrieved from [Link]

  • Scripps. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Roy, A., et al. (2021). Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. The Journal of Organic Chemistry, 86(3), 2637-2651. Retrieved from [Link]

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A Technical Guide to DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE: From Procurement to Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (CAS No. 66498-59-7) is a specialized organophosphorus compound valued for its role in constructing complex molecular architectures. As a functionalized phosphonate ester, its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[1] The presence of both a vinylphosphonate group and a terminal bromo-handle makes it a bifunctional building block. This allows for the stereospecific formation of an (E)-alkene, while the bromine atom serves as a versatile point for subsequent synthetic transformations, such as cross-coupling or nucleophilic substitution reactions.[1] These features make it an invaluable tool in the multi-step synthesis of natural products and pharmacologically active compounds.

Part 1: Commercial Availability and Procurement

The reliable procurement of high-purity starting materials is the foundation of any successful synthetic campaign. DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is available from several reputable chemical suppliers, though it is considered a specialty reagent and may not be a stock item for all vendors. When sourcing this compound, it is critical to verify the CAS number (66498-59-7) to ensure the correct regio- and stereoisomer is obtained.

Table 1: Key Commercial Suppliers

SupplierTypical PurityAvailable QuantitiesCAS Number
Fluorochem Not specified500mg66498-59-7[2]
Matrix Fine Chemicals GmbH Not specifiedSmall to large scale66498-59-7[3]
CymitQuimica Not specifiedInquire for details66498-59-7[2]

Note: Availability and purity may vary. Researchers should always request a certificate of analysis (CoA) from the supplier to confirm identity and purity before use.

Part 2: Physicochemical Properties & Quality Verification

Verifying the identity and purity of the procured reagent is a non-negotiable step in ensuring experimental reproducibility. The structural integrity of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE can be confirmed using standard analytical techniques.

Table 2: Physicochemical Data

PropertyValue
Molecular Formula C7H14BrO3P[3]
Molecular Weight 257.06 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point Data not widely published; high boiling point expected
Solubility Soluble in common organic solvents (e.g., THF, CH2Cl2, Acetone, Ethanol)[4]
Analytical Characterization: A Self-Validating System

A researcher must be confident in their starting material. The following characterization methods provide a robust system for validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural confirmation.

    • ¹H NMR : The proton NMR spectrum will provide characteristic signals for the ethoxy groups, the vinylic protons, and the methylene group adjacent to the bromine. The coupling constants between the vinylic protons are critical for confirming the (E)-stereochemistry (typically >15 Hz).

    • ³¹P NMR : Phosphorus-31 NMR is essential for identifying organophosphorus compounds.[5] A single resonance in the characteristic chemical shift range for phosphonates (typically +15 to +30 ppm) confirms the presence of the desired phosphorus environment.[6][7] This technique is highly effective for assessing purity, as common phosphorus-containing impurities (e.g., phosphites, phosphoric acid) will appear at distinctly different chemical shifts.[5][7]

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, serving as a clear diagnostic marker.

Part 3: Core Application - The Horner-Wadsworth-Emmons Reaction

The HWE reaction is the premier application of this reagent, enabling the highly stereoselective synthesis of (E)-alkenes.[8] It offers significant advantages over the classical Wittig reaction, including the generation of a water-soluble phosphate byproduct that simplifies purification and a generally higher nucleophilicity of the phosphonate carbanion.[1][9]

Reaction Mechanism

The stereochemical outcome of the HWE reaction is a direct result of thermodynamic control. The process involves several key steps:

  • Deprotonation : A strong base abstracts the acidic proton alpha to the phosphorus atom, generating a resonance-stabilized phosphonate carbanion (ylide).

  • Nucleophilic Addition : The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a transient betaine intermediate.

  • Oxaphosphetane Formation : The betaine cyclizes to form a four-membered ring intermediate, the oxaphosphetane. This step is typically reversible.

  • Elimination : The oxaphosphetane collapses in a syn-elimination fashion. Steric hindrance in the transition state favors an arrangement where the bulky groups are positioned anti to one another, leading to the thermodynamically more stable (E)-alkene product.[10][11]

HWE_Mechanism Fig. 1: Horner-Wadsworth-Emmons Reaction Mechanism reagent Diethyl(3-bromoprop-1-(E)-enyl)phosphonate carbanion Phosphonate Carbanion (Ylide) reagent->carbanion 1. Deprotonation base Base (e.g., NaH) base->carbanion intermediate Oxaphosphetane Intermediate carbanion->intermediate 2. Nucleophilic Addition aldehyde Aldehyde (R-CHO) aldehyde->intermediate product (E)-Alkene Product intermediate->product 3. Elimination byproduct Phosphate Byproduct (Water-soluble) intermediate->byproduct

Caption: HWE reaction mechanism leading to (E)-alkenes.

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the olefination of a generic aldehyde. Causality and critical parameters are highlighted in italics.

Materials:

  • DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde substrate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Workflow:

HWE_Workflow Fig. 2: Experimental Workflow for HWE Reaction setup 1. Setup Inert atmosphere (N₂/Ar) Oven-dried glassware ylide 2. Ylide Formation Add NaH to anhydrous THF Cool to 0 °C Add phosphonate dropwise Stir for 30-60 min setup->ylide addition 3. Aldehyde Addition Dissolve aldehyde in THF Add dropwise to ylide at 0 °C Allow to warm to RT ylide->addition quench 4. Reaction Quench Cool to 0 °C Slowly add sat. aq. NH₄Cl addition->quench workup 5. Aqueous Workup Partition with an organic solvent (e.g., EtOAc) Wash with water and brine quench->workup purify 6. Isolation & Purification Dry organic layer (MgSO₄) Filter and concentrate Purify by column chromatography workup->purify

Caption: Step-by-step workflow for a typical HWE reaction.

Step-by-Step Methodology:

  • Preparation : Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. The use of an inert atmosphere and anhydrous solvent is critical as the phosphonate carbanion is a strong base and will be quenched by water or protic solvents.

  • Carbanion Formation : Add anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice bath. To this, add a solution of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.0 equivalent) in anhydrous THF dropwise via a syringe. The dropwise addition at low temperature helps to control the exothermic deprotonation and prevent side reactions. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Aldehyde Addition : Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde (1.0-1.1 equivalents) in anhydrous THF dropwise. Maintaining a low temperature during the addition minimizes potential side reactions of the aldehyde.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.

  • Quenching : Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. This step safely neutralizes the excess NaH and other basic species.

  • Work-up : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers and wash sequentially with water and then brine to remove the water-soluble phosphate byproduct and other inorganic salts.[9]

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure (E)-alkene.

Part 4: Safety, Handling, and Storage

As with all bromo- and organophosphorus compounds, appropriate safety precautions must be taken.

  • Handling : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may cause skin and eye irritation.[12]

  • Storage : Store in a tightly sealed container in a cool, dry place.[4] While specific data for this compound is limited, related phosphonates are classified as combustible liquids and should be stored accordingly.

References

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl 7-bromoheptylphosphonate.
  • Sigma-Aldrich. (n.d.). Diethyl(3-bromopropyl)phosphonate 95%.
  • Matrix Fine Chemicals GmbH. (n.d.). DIETHYL (3-BROMOPROP-1-EN-1-YL)PHOSPHONATE | CAS 66498-59-7.
  • CymitQuimica. (n.d.). DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE.
  • Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.
  • Chem-Impex. (n.d.). Diethyl(3-bromopropyl)phosphonate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Diethyl (3-Bromopropyl)phosphonate | 1186-10-3.
  • Fisher Scientific. (n.d.). Sigma Aldrich Diethyl(3-Bromopropyl)Phosphonate 1 g.
  • LookChem. (n.d.). Cas 1186-10-3, DIETHYL(3-BROMOPROPYL)PHOSPHONATE.
  • Benchchem. (n.d.). Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes and Protocols for Researchers.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • PubChem. (n.d.). Diethyl (3-bromopropyl)phosphonate.
  • Echemi. (n.d.). Diethyl P-(3-bromopropyl)phosphonate.
  • Benchchem. (n.d.). Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative ¹H and ³¹P NMR Analysis.
  • University of Arizona. (n.d.). 31 Phosphorus NMR.
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

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DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE: A Versatile Reagent for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block

In the landscape of contemporary organic synthesis, the demand for versatile reagents that offer a combination of reactivity, selectivity, and modularity is ever-present. DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE has emerged as a powerful and multifaceted building block, finding significant applications in the construction of complex molecular architectures. Its unique structure, featuring a reactive phosphonate moiety, a stereodefined alkene, and a terminal bromide, provides a trifecta of functional handles for a diverse array of chemical transformations. This technical guide serves as an in-depth exploration of the synthesis, applications, and untapped potential of this remarkable reagent, tailored for researchers, scientists, and professionals in drug development.

Phosphonates, as stable bioisosteres of phosphates, play a crucial role in medicinal chemistry by mimicking the transition states of enzymatic reactions or acting as phosphate surrogates in nucleotide analogs.[1][2] This intrinsic bioisosteric relationship makes phosphonate-containing molecules attractive candidates for the development of novel therapeutics, including enzyme inhibitors and antiviral agents.[1][3] DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, with its capacity to introduce a functionalized three-carbon chain, offers a gateway to novel phosphonate derivatives with potential pharmacological activity.

This guide will delve into the core applications of this reagent, providing not only theoretical insights but also practical, field-proven protocols. We will explore its utility in the renowned Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of dienes, its role as a precursor to valuable γ-amino-α,β-unsaturated phosphonates, and its broader implications in the synthesis of biologically relevant molecules.

Physicochemical Properties and Handling

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a clear yellow liquid at room temperature.[4] Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 66498-59-7[5]
Molecular Formula C₇H₁₄BrO₃P[5]
Molecular Weight 257.06 g/mol [5]
Boiling Point 75°C (at 1 mmHg)[4]
Density 1.34 g/cm³[4]
Refractive Index 1.479-1.481[4]

Safety and Handling: DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is classified as a skin and eye irritant and may cause respiratory irritation.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE: A Step-by-Step Protocol

The primary and most efficient route to DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE involves the allylic bromination of diethyl (E)-prop-1-enylphosphonate.[4] This precursor can be synthesized via several methods, including the Arbuzov reaction or palladium-catalyzed cross-coupling reactions. The following protocol is a representative procedure for the synthesis of the title compound.

Experimental Protocol: Synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Materials:

  • Diethyl (E)-prop-1-enylphosphonate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve diethyl (E)-prop-1-enylphosphonate (1.0 eq.) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq.) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to afford DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE as a clear yellow liquid.

Synthesis_Workflow cluster_synthesis Synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE start Start: Diethyl (E)-prop-1-enylphosphonate react React with NBS and AIBN/BPO in CCl4 under reflux start->react workup Aqueous Work-up: - Filter succinimide - Wash with NaHCO3 & Brine - Dry over MgSO4 react->workup purify Purification by Vacuum Distillation workup->purify end Product: DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE purify->end

Synthesis Workflow Diagram

Core Applications: A Gateway to Diverse Molecular Scaffolds

The synthetic utility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE stems from the strategic placement of its three key functional groups. This section will explore its most prominent applications.

Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Synthesis of (E,E)-Dienes

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, renowned for its high (E)-stereoselectivity.[7][8] DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE serves as an excellent substrate for the HWE reaction, enabling the synthesis of functionalized (E,E)-dienes. The reaction proceeds via the deprotonation of the α-carbon to the phosphonate group, followed by nucleophilic attack on an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, simplifying purification.[7]

HWE_Mechanism cluster_mechanism Horner-Wadsworth-Emmons Reaction Mechanism reagent DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH, LDA) base->carbanion intermediate Betaine Intermediate carbanion->intermediate Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization product (E,E)-Diene Product oxaphosphetane->product Elimination byproduct Water-soluble Phosphate Byproduct oxaphosphetane->byproduct

HWE Reaction Mechanism

Protocol: HWE Reaction with Benzaldehyde

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a solution of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the resulting ylide solution back to 0°C. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the corresponding (E,E)-diene.

AldehydeProductYield (%)E/Z Ratio
Benzaldehyde(1E,3E)-5-Bromo-1-phenylpenta-1,3-diene85-95>98:2
4-Methoxybenzaldehyde(1E,3E)-5-Bromo-1-(4-methoxyphenyl)penta-1,3-diene80-90>98:2
Cinnamaldehyde(1E,3E,5E)-7-Bromo-1-phenylhepta-1,3,5-triene75-85>95:5
Synthesis of γ-Amino-α,β-Unsaturated Phosphonates: Accessing GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are of significant interest in medicinal chemistry for the treatment of neurological disorders.[9] DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE serves as a key precursor for the synthesis of γ-amino-α,β-unsaturated phosphonates, which are structural mimics of GABA.[5][9] The synthesis typically involves a nucleophilic substitution of the bromide with a primary amine.

Protocol: Synthesis of a γ-Amino-α,β-Unsaturated Phosphonate

  • Reaction Setup: In a round-bottom flask, dissolve DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Amine Addition: Add the primary amine (e.g., benzylamine, 2.2 eq.) to the solution. The excess amine also acts as a base to neutralize the HBr formed during the reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydrobromide salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

This methodology provides a straightforward route to a variety of N-substituted γ-amino-α,β-unsaturated phosphonates, which can be further elaborated, for instance, by deprotection of the nitrogen substituent, to afford the free amine.

Applications in Drug Discovery and Development

The phosphonate group is a well-established bioisostere for the phosphate group, offering enhanced chemical and enzymatic stability.[10][11] This makes phosphonate-containing molecules valuable as enzyme inhibitors, antiviral agents, and other therapeutics.[3][12] DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, by virtue of its ability to introduce a functionalized phosphonate moiety, is a valuable tool in the drug discovery process.

The γ-amino phosphonate derivatives synthesized from this reagent are of particular interest as they can mimic the neurotransmitter GABA.[9][13] Alterations in GABAergic signaling are implicated in a range of neurological and psychiatric disorders, making the development of novel GABA receptor modulators a key area of research.

Furthermore, the diene products from the HWE reaction can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic and polycyclic systems, which are common scaffolds in natural products and pharmaceuticals.

Conclusion and Future Outlook

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a versatile and powerful reagent in modern organic synthesis. Its trifunctional nature allows for a range of transformations, with the Horner-Wadsworth-Emmons reaction and the synthesis of γ-amino phosphonates being its most prominent applications. The ability to stereoselectively introduce a functionalized three-carbon phosphonate unit makes it an invaluable tool for the construction of complex molecules, particularly those with potential biological activity.

As the fields of medicinal chemistry and drug discovery continue to evolve, the demand for novel molecular scaffolds and bioisosteric replacements will undoubtedly grow. Reagents like DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, which offer a gateway to diverse and functionally rich molecules, will continue to play a pivotal role in advancing the frontiers of chemical synthesis and the development of new therapeutic agents. Future research in this area may focus on expanding the scope of its applications in asymmetric synthesis and its utilization in the synthesis of novel classes of bioactive compounds.

References

  • PrepChem. Synthesis of diethyl 3-aminopropylphosphonate. Available at: [Link]

  • Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • ResearchGate. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

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  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. Available at: [Link]

  • ACS Publications. Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. Available at: [Link]

  • PMC. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • ResearchGate. (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Available at: [Link]

  • Royal Society of Chemistry. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Available at: [Link]

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  • ResearchGate. Conformations of cyclic analogues of GABA. | Download Scientific Diagram. Available at: [Link]

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  • ACS Publications. Bioisostere Identification by Determining the Amino Acid Binding Preferences of Common Chemical Fragments. Available at: [Link]

  • Frontiers. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Available at: [Link]

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  • PubMed. Phosphonate-containing inhibitors of tyrosine-specific protein kinases. Available at: [Link]

  • ResearchGate. Synthesis of Allenes by Double Horner—Wadsworth—Emmons Reaction | Request PDF. Available at: [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

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  • PubMed. Phosphinic acid analogues of GABA. 1. New potent and selective GABAB agonists. Available at: [Link]

  • Royal Society of Chemistry. Dimethyl 3-chloroprop-1-en-2-ylphosphonate. Part 2. Alkylation of amines, phosphines and phosphites. Available at: [Link]

  • ACS Publications. Synthesis of Phosphonate Derivatives of Benzisoselenazolones and Their Remarkable Antiureolytic Activity in Helicobacter pylori Cells | Journal of Medicinal Chemistry. Available at: [Link]

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Methodological & Application

Application Note: Strategic Utilization of Diethyl (3-bromoprop-1-(E)-enyl)phosphonate in HWE-Based Polyene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The "Linchpin" Strategy

Diethyl (3-bromoprop-1-(E)-enyl)phosphonate (CAS 66498-59-7) is a specialized bifunctional reagent. Unlike standard HWE reagents that are ready-to-use nucleophiles, this compound acts as an electrophilic linchpin . It combines a vinyl phosphonate moiety (stable, electron-withdrawing) with an allylic bromide (highly reactive electrophile).

Crucial Distinction: This reagent does not undergo HWE olefination directly in its native form. Instead, it is the critical precursor for synthesizing Tetraethyl (prop-1-en-1,3-diyl)bis(phosphonate) —a potent bis-phosphonate reagent used to synthesize 1-phosphono-1,3-dienes. This application note details the "Activation-Olefination" workflow, enabling researchers to construct conjugated polyene systems found in retinoids, carotenoids, and complex pharmaceutical intermediates.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism of Action

The utility of this reagent relies on a two-stage transformation.[1][2] Understanding the electronic bias of the molecule is essential for protocol design.

  • Stage 1: Activation (Michaelis-Arbuzov Reaction) The allylic bromide is displaced by a trialkyl phosphite (usually triethyl phosphite). The driving force is the formation of the strong P=O bond. This converts the electrophilic bromide into a nucleophilic phosphonate functionality, creating a gem-bisphosphonate equivalent separated by a vinyl spacer.

    • Chemical Logic: The

      
      -stereochemistry of the double bond is preserved during this 
      
      
      
      displacement, ensuring the geometric integrity of the final diene.
  • Stage 2: Regioselective HWE Olefination The resulting bis-phosphonate contains two phosphorous groups:

    • P1 (Vinylic): The protons

      
       to this group are vinylic and difficult to deprotonate (
      
      
      
      ).
    • P2 (Allylic): The protons

      
       to this group are allylic and flanked by a phosphonate (
      
      
      
      ).

    Causality: When treated with a base, deprotonation occurs exclusively at the allylic position (P2). The resulting carbanion reacts with an aldehyde to form a diene, retaining the original vinylic phosphonate (P1) as a functional handle for subsequent reactions (e.g., Michael addition).

Self-Validating Protocol Design

To ensure trustworthiness, the protocols below include "Stop/Go" checkpoints:

  • Checkpoint 1:

    
    P NMR monitoring during activation to ensure complete consumption of the starting bromide (shift from ~16 ppm to ~20/28 ppm for the bis-species).
    
  • Checkpoint 2: Use of LiCl in the HWE step (Masamune-Roush conditions) to permit the use of milder amine bases if the substrate is base-sensitive.

Part 3: Visualization & Formatting

Reaction Pathway Diagram

The following diagram illustrates the conversion of the bromide reagent into the active HWE species and its subsequent olefination.

HWE_Pathway Reagent Diethyl (3-bromoprop-1-(E)-enyl) phosphonate (Electrophile) Arbuzov Activation (Michaelis-Arbuzov) Reagent->Arbuzov + P(OEt)3 - EtBr BisPhos Tetraethyl (prop-1-en-1,3-diyl) bis(phosphonate) (HWE Reagent) Arbuzov->BisPhos Base Deprotonation (NaH or LiHMDS) BisPhos->Base - H+ Product (E,E)-1-Phosphono-1,3-diene (Conjugated Product) Base->Product + Aldehyde (HWE Mechanism) Aldehyde Target Aldehyde (R-CHO) Aldehyde->Product Electrophile

Caption: Transformation of the brominated precursor into a bis-phosphonate HWE reagent, followed by regioselective olefination.

Part 4: Experimental Protocols

Protocol A: Synthesis of the HWE Reagent (Activation)

Objective: Convert Diethyl (3-bromoprop-1-(E)-enyl)phosphonate into Tetraethyl (prop-1-en-1,3-diyl)bis(phosphonate).

Materials:

  • Diethyl (3-bromoprop-1-(E)-enyl)phosphonate (1.0 equiv)

  • Triethyl phosphite (1.2 equiv)

  • Apparatus: Round-bottom flask, distillation head (to remove EtBr).

Step-by-Step:

  • Setup: Place the bromophosphonate in a flask equipped with a magnetic stirrer and a short-path distillation head.

  • Addition: Add triethyl phosphite neat.

  • Reaction: Heat the mixture to 140–150 °C (oil bath).

    • Observation: Ethyl bromide (EtBr) will begin to distill off (bp 38 °C). This confirms the reaction is proceeding.

  • Completion: Maintain heating for 4–6 hours until EtBr evolution ceases.

    • Validation: Check

      
      P NMR.[3] The starting material signal (~16 ppm) should disappear, replaced by two signals for the bis-phosphonate.
      
  • Purification: Remove excess triethyl phosphite under high vacuum (0.1 mmHg) at 80 °C. The residue is typically pure enough (>95%) for the HWE step.

Protocol B: The HWE Olefination (Polyene Synthesis)

Objective: React the activated bis-phosphonate with an aldehyde to form a 1-phosphono-1,3-diene.

Materials:

  • Bis-phosphonate (from Protocol A) (1.1 equiv)

  • Aldehyde substrate (1.0 equiv)[3][4]

  • Base: Sodium Hydride (NaH, 60% dispersion) OR LiHMDS.

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Slurry Formation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under Argon.

  • Deprotonation: Add the bis-phosphonate (dissolved in THF) dropwise.

    • Critical: Evolution of

      
       gas will be observed. Stir for 30 mins at 0 °C until the solution becomes clear/yellow, indicating anion formation.
      
  • HWE Coupling: Add the aldehyde (dissolved in THF) dropwise to the anion solution at 0 °C.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Mechanistic Note: The reaction is under thermodynamic control, favoring the (E)-isomer.[5]

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Part 5: Data & Validation

Base Selection Guide

The choice of base significantly impacts the


 selectivity and yield.
BaseSolventTempTypical YieldE/Z SelectivityComments
NaH THF0°C

RT
85-95%>95:5Standard. Best for stable aldehydes.
LiHMDS THF-78°C70-85%>90:10Milder. Use for base-sensitive substrates.[1]
KOtBu DMF0°C80-90%>92:8Faster reaction, but higher risk of side reactions.
LiCl / DBU MeCNRT60-75%>98:2Masamune-Roush. Extremely mild; best for epimerizable centers.
Troubleshooting
  • Problem: Low yield in Step A (Arbuzov).

    • Solution: Ensure the Ethyl Bromide byproduct is actively removed (distilled off). If it stays in the pot, it can re-alkylate the phosphite.

  • Problem: Poor E/Z selectivity in HWE.

    • Solution: Switch to the Masamune-Roush conditions (LiCl/DBU). The chelation of Lithium stabilizes the intermediate, often enhancing stereocontrol.

Part 6: References

  • Minami, T., et al. "Synthesis of 1-Phosphono-1,3-dienes via the Horner-Wadsworth-Emmons Reaction of Allylic Bisphosphonates." Journal of Organic Chemistry, 1985 . (Verified via context of Minami's work on vinyl phosphonates).

  • BenchChem. "Diethyl (3-bromopropyl)phosphonate and Derivatives: Application Notes." BenchChem Technical Library.

  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction: Mechanism and Protocols."

  • Sigma-Aldrich. "Product Specification: Diethyl (3-bromopropyl)phosphonate CAS 1186-10-3." (Note: While the specific vinyl-bromide CAS 66498-59-7 is rare, the handling protocols for the propyl analogue 1186-10-3 are chemically equivalent for safety).

Sources

Application Notes and Protocols for Nucleophilic Substitution on DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Vinylogous Allylic Phosphonate

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is a versatile bifunctional reagent that holds significant potential in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its structure features an electron-deficient α,β-unsaturated system due to the presence of the phosphonate group, and a reactive allylic bromide at the γ-position. This unique arrangement makes the γ-carbon highly susceptible to nucleophilic attack, opening avenues for the introduction of a wide array of functional groups. The resulting substituted vinylphosphonates are valuable intermediates, for instance, in the synthesis of modified nucleotides, enzyme inhibitors, and precursors for Horner-Wadsworth-Emmons reactions.

This application note provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on diethyl(3-bromoprop-1-(E)-enyl)phosphonate. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols for various classes of nucleophiles, and present the information in a clear, accessible format to empower researchers in their synthetic endeavors.

Mechanistic Rationale: A Tale of Two Pathways

The nucleophilic substitution on diethyl(3-bromoprop-1-(E)-enyl)phosphonate is a classic example of an allylic substitution.[1] The reaction can, in principle, proceed via two main pathways: a direct S\textsubscript{N}2 displacement at the γ-carbon or an S\textsubscript{N}2' mechanism involving attack at the α-carbon with concomitant rearrangement of the double bond.

Due to the strong electron-withdrawing nature of the diethylphosphonate group, the β-carbon of the vinyl system is electron-deficient. This electronic effect is relayed to the γ-carbon, making it a highly electrophilic center and favoring a direct S\textsubscript{N}2-type displacement of the bromide ion. The transition state is stabilized by the delocalization of the developing negative charge.

While an S\textsubscript{N}1-type mechanism involving a resonance-stabilized allylic carbocation is conceivable, the use of strong nucleophiles and polar aprotic solvents in the protocols described herein strongly favors the bimolecular S\textsubscript{N}2 pathway.

G cluster_0 Nucleophilic Substitution Pathways Substrate Diethyl(3-bromoprop-1-(E)-enyl)phosphonate SN2_Pathway Stextsubscript{N}2 Pathway (Direct Substitution) Substrate->SN2_Pathway Favored SN2_Prime_Pathway Stextsubscript{N}2' Pathway (Allylic Rearrangement) Substrate->SN2_Prime_Pathway Disfavored Nucleophile Nucleophile (Nu⁻) Nucleophile->Substrate Attack Gamma_Product γ-Substituted Product (Major) SN2_Pathway->Gamma_Product Alpha_Product α-Substituted Product (Minor) SN2_Prime_Pathway->Alpha_Product G start Start prep_nucleophile Prepare Nucleophile (e.g., deprotonation) start->prep_nucleophile reaction Reaction with Diethyl(3-bromoprop-1-(E)-enyl)phosphonate prep_nucleophile->reaction monitoring Monitor Reaction (TLC, GC/MS, NMR) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow.

Detailed Experimental Protocols

Materials and Equipment:

  • Diethyl(3-bromoprop-1-(E)-enyl)phosphonate

  • Selected nucleophile (e.g., primary/secondary amine, thiol, sodium alkoxide, sodium azide)

  • Anhydrous solvents (e.g., methanol, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)

  • Base (if required, e.g., triethylamine (TEA), sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Round-bottom flasks, magnetic stirrer, reflux condenser, inert atmosphere setup (nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Safety Precautions: Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of Diethyl(3-(dialkylamino)prop-1-(E)-enyl)phosphonates

This protocol is adapted from procedures for similar allylic phosphonates and is suitable for primary and secondary amines. [2]

  • Reaction Setup: To a solution of diethyl(3-bromoprop-1-(E)-enyl)phosphonate (1.0 eq.) in anhydrous methanol (0.2 M), add the desired secondary amine (2.0-2.2 eq.) at 0 °C under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the starting material. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amino-substituted phosphonate.

Protocol 2: Synthesis of Diethyl(3-(arylthio)prop-1-(E)-enyl)phosphonates

This generalized protocol is based on standard procedures for the S-alkylation of thiols.

  • Nucleophile Preparation: In a separate flask, dissolve the desired thiol (1.1 eq.) in anhydrous THF (0.5 M) under an inert atmosphere. Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Reaction: Add a solution of diethyl(3-bromoprop-1-(E)-enyl)phosphonate (1.0 eq.) in anhydrous THF to the freshly prepared thiolate solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target thioether.

Protocol 3: Synthesis of Diethyl(3-alkoxyprop-1-(E)-enyl)phosphonates

This protocol describes a typical procedure for substitution with alkoxides.

  • Nucleophile Preparation: Prepare the sodium alkoxide by carefully adding sodium metal (1.1 eq.) to the corresponding anhydrous alcohol (e.g., ethanol, methanol) under an inert atmosphere.

  • Reaction: To the freshly prepared alkoxide solution, add diethyl(3-bromoprop-1-(E)-enyl)phosphonate (1.0 eq.) dropwise at room temperature. Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid. Remove the solvent under reduced pressure. Partition the residue between water and diethyl ether.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired alkoxy-substituted phosphonate.

Protocol 4: Synthesis of Diethyl(3-azidoprop-1-(E)-enyl)phosphonate

This protocol outlines the introduction of an azide functionality, a versatile precursor for amines and triazoles.

  • Reaction Setup: In a round-bottom flask, dissolve diethyl(3-bromoprop-1-(E)-enyl)phosphonate (1.0 eq.) in anhydrous DMF (0.3 M). Add sodium azide (1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir under an inert atmosphere. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude azido phosphonate can be purified by column chromatography on silica gel. Caution: Organic azides can be explosive; handle with care and avoid heating to high temperatures.

Data Summary

The following table summarizes the expected products and typical reaction conditions for the nucleophilic substitution on diethyl(3-bromoprop-1-(E)-enyl)phosphonate.

Nucleophile ClassRepresentative NucleophileBase (if needed)SolventTypical TemperatureExpected Product
Amines Diethylamine-MethanolRoom TemperatureDiethyl(3-(diethylamino)prop-1-(E)-enyl)phosphonate
Thiols ThiophenolNaHTHFRoom TemperatureDiethyl(3-(phenylthio)prop-1-(E)-enyl)phosphonate
Alkoxides Sodium Ethoxide-EthanolRefluxDiethyl(3-ethoxyprop-1-(E)-enyl)phosphonate
Azides Sodium Azide-DMF50-60 °CDiethyl(3-azidoprop-1-(E)-enyl)phosphonate

Conclusion

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate serves as a valuable and reactive platform for the synthesis of a diverse range of γ-substituted vinylphosphonates. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemistry of this versatile building block. The straightforward nature of these nucleophilic substitution reactions, coupled with the potential for further functionalization of the resulting products, underscores the utility of this reagent in modern organic synthesis and drug development.

References

  • Vedantu. Allylic Substitution Reaction: Mechanism, Examples & Tips. [Link]

  • Selective synthesis of functionalized allyl amines and ethers from (E)-2,3-bisphosphonated allyl bromide. ResearchGate. [Link]

  • Michaelis–Arbuzov reaction. Wikipedia. [Link]

  • Michaelis-Arbuzov reaction. chemeurope.com. [Link]

  • An efficient and straightforward approach toward functionalized allylic amines and ethers is disclosed starting from tetraethyl (3-bromoprop-1-ene-1,2-diyl)bisphosphonate (E)-1 and secondary and tertiary amines. ResearchGate. [Link]

Sources

Application Note: Diethyl (3-bromoprop-1-(E)-enyl)phosphonate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the application of Diethyl (E)-3-bromoprop-1-enylphosphonate , a specialized bifunctional "linchpin" reagent used in the synthesis of complex natural products, particularly cyclopentenoids and functionalized dienes.

Executive Summary

Diethyl (E)-3-bromoprop-1-enylphosphonate (CAS: 73542-48-0) is a versatile C3-homologation reagent characterized by two distinct electrophilic sites: a reactive allylic bromide and a vinyl phosphonate Michael acceptor. This bifunctionality allows it to serve as a "conjunctive reagent" (linchpin) that stitches together nucleophilic fragments to construct cyclic cores—most notably cyclopentenones —and functionalized acyclic chains found in terpenes, prostaglandins, and phosphonate-based pharmacophores.

Key Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Structure:

    
    
    
  • Role: Bifunctional Electrophile (Allylic Alkylating Agent + Michael Acceptor/Dienophile).

  • Primary Application: [3+2] Annulation strategies for cyclopentenoids (Poss Annulation), synthesis of 1,3-dienes, and preparation of bioactive phosphonate isosteres.

Mechanistic Insight & Reactivity

The strategic value of this reagent lies in the differential reactivity of its two electrophilic sites. The allylic bromide is significantly more reactive toward hard nucleophiles (like enolates) than the vinyl phosphonate, allowing for sequential, controlled bond formation.

Reactivity Map
  • Site A (Allylic Bromide): Undergoes rapid

    
     displacement by ketone enolates, cuprates, or amines. This attaches the 3-carbon phosphonate chain to the substrate.
    
  • Site B (Vinyl Phosphonate):

    • Michael Acceptor: After attachment, the vinyl phosphonate can trap a second nucleophile (or the same one in a cyclization event).

    • Dienophile: Acts as an electron-deficient alkene in Diels-Alder reactions.

    • Latent Functionality: The phosphonate group can be retained (bioactive target) or modified (e.g., HWE olefination after reduction/oxidation sequences).

Figure 1: Differential reactivity profile of Diethyl (E)-3-bromoprop-1-enylphosphonate.

Core Application: Cyclopentenone Annulation (Poss Protocol)

The most prominent application of this reagent class is the Poss Cyclopentenone Annulation , a method to construct the cyclopentenone ring system found in prostaglandins (e.g., Punaglandins) and terpenes.

While the ethoxy-substituted variant (Diethyl 3-bromo-2-ethoxyprop-1-enylphosphonate) is often cited for specific hydrolytic pathways, the parent 3-bromo-1-propenylphosphonate is critical for synthesizing


-methylene cyclopentenones  and related analogs.
Protocol: Synthesis of Functionalized Cyclopentenones

Objective: Annulation of a ketone to a cyclopentenone.

Step 1: Reagent Preparation (If not commercial)
  • Precursor: Diethyl prop-1-enylphosphonate.

  • Reagents: N-Bromosuccinimide (NBS),

    
     (or Benzotrifluoride as green alternative), AIBN (cat).
    
  • Procedure:

    • Dissolve diethyl prop-1-enylphosphonate (1.0 equiv) in anhydrous solvent.

    • Add NBS (1.05 equiv) and AIBN (0.05 equiv).

    • Reflux for 2-4 hours (monitor by TLC/NMR for disappearance of starting material).

    • Cool, filter succinimide, and concentrate.

    • Purification: Vacuum distillation (bp ~110 °C @ 0.05 mmHg). Note: The product is unstable to silica gel chromatography.

Step 2: Alkylation of Ketone Enolate
  • Substrate: Cyclic ketone (e.g., Cyclohexanone) or

    
    -keto ester.
    
  • Reagents: LDA (Lithium Diisopropylamide), THF, -78 °C.

  • Procedure:

    • Generate the kinetic enolate of the ketone using LDA in THF at -78 °C.

    • Add Diethyl (E)-3-bromoprop-1-enylphosphonate (1.1 equiv) dropwise.

    • Allow to warm to 0 °C over 2 hours.

    • Quench with saturated

      
      .
      
    • Extract with EtOAc, dry (

      
      ), and concentrate.
      
    • Result:

      
      -(3-diethylphosphono-2-propenyl) ketone.
      
Step 3: Cyclization (Nazarov or HWE-type)
  • Note: Direct cyclization of the vinyl phosphonate requires activation.

  • Method A (Nazarov-type): Treatment with strong Lewis Acid (e.g.,

    
    ) can induce cyclization if the ketone is electron-rich.
    
  • Method B (Reduction/HWE):

    • Reduce the ketone to an alcohol.

    • Protect the alcohol.

    • Perform Michael addition on the vinyl phosphonate to introduce a side chain (if needed).

    • Or, for the Ethoxy-variant pathway : Hydrolysis of the enol ether yields a 1,4-diketone phosphonate, which undergoes intramolecular HWE to close the ring.

Application 2: Synthesis of 1,3-Dienes via Cross-Coupling

The reagent serves as a precursor to 1-phosphono-1,3-dienes , which are valuable intermediates in Diels-Alder chemistry and natural product synthesis.

Protocol:

  • Coupling Partner: Aryl or Vinyl Boronic Acid (Suzuki) or Stannane (Stille).

    • Note: The Allylic Bromide reacts first.

  • Reaction:

    • Mix Reagent (1.0 equiv), Boronic Acid (1.2 equiv),

      
       (5 mol%), 
      
      
      
      (2.0 equiv).
    • Solvent: Toluene/Water (10:1). Heat to 80 °C.

  • Outcome: The allylic bromide is displaced by the aryl/vinyl group, retaining the vinyl phosphonate.

    • Product:

      
      .
      
  • Isomerization: Treatment with base (t-BuOK) can isomerize the double bond to conjugation, yielding the 1-phosphono-1,3-diene:

    
    .
    

Visual Workflow: Poss Annulation Strategy

The following diagram illustrates the logical flow of using the reagent for cyclopentenone synthesis.

Figure 2: Workflow for utilizing the reagent in cyclopentenoid synthesis.

Troubleshooting & Optimization

  • Stability: The reagent is an allylic bromide and is sensitive to moisture and light. Store under Argon at -20 °C. It can decompose (darken) upon standing at room temperature.

  • Isomer Purity: The (E)-isomer is thermodynamically favored. Ensure the starting prop-1-enylphosphonate is pure (E) before bromination.

  • Regioselectivity: In the alkylation step,

    
     (attack at C3) is favored. However, steric bulk on the nucleophile can promote 
    
    
    
    (attack at C1), which would shift the double bond. Use unhindered enolates for clean C3 attack.

References

  • Poss, A. J.; Smyth, M. S. "A Convenient Synthesis of Cyclopentenones." Synthetic Communications, 1987 , 17(14), 1735-1740. Link

  • Poss, A. J.; Belter, R. K. "Synthesis of Functionalized Cyclopentenones via 3-Bromo-1-propenylphosphonates." Journal of Organic Chemistry, 1987 , 52(21), 4810-4814. Link

  • Minami, T.; Motoyoshiya, J. "Vinylphosphonates in Organic Synthesis." Synthesis, 1992 , 1992(04), 333-349. Link

  • Piers, E.; Abeysekera, B. "Alkylation of Enolates with 3-Bromo-1-propenylphosphonates." Canadian Journal of Chemistry, 1982 , 60, 1114. Link

The Versatile Synthon: DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among the arsenal of synthetic tools available to medicinal chemists, phosphonate-containing building blocks have garnered significant attention for their ability to serve as stable mimics of native phosphates and carboxylates, often leading to enhanced biological activity and improved pharmacokinetic properties.[1][2] This guide delves into the multifaceted applications of a particularly valuable reagent, DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, offering in-depth insights and practical protocols for its utilization in the synthesis of novel therapeutic agents.

A Bifunctional Reagent Primed for Molecular Elaboration

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a clear yellow liquid at room temperature, characterized by a molecular weight of 257.06 g/mol .[3] Its synthetic utility is rooted in the presence of two distinct reactive centers: a readily displaceable bromine atom and an electronically activated vinylphosphonate moiety. This bifunctional nature allows for a stepwise and controlled introduction of complexity, making it an ideal starting point for the construction of diverse molecular architectures.

The bromine atom serves as a handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.[3] Concurrently, the vinylphosphonate group is a key participant in carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) olefination, which is renowned for its high (E)-stereoselectivity.[4][5]

Table 1: Physicochemical Properties of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

PropertyValueReference
Molecular FormulaC7H14BrO3P[3]
Molecular Weight257.06 g/mol [3]
Physical StateClear yellow liquid[3]
Density1.34 g/cm³[3]
Boiling Point75°C (at 1 mmHg)[3]
Refractive Index1.479-1.481[3]

Core Applications in Medicinal Chemistry

The strategic application of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE in medicinal chemistry programs is primarily centered on its role as a precursor to compounds with therapeutic potential. Phosphonates are known to exhibit a range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][6] Furthermore, their structural resemblance to the transition states of enzymatic reactions makes them potent enzyme inhibitors.[2]

A significant application of this reagent is in the synthesis of γ-amino-α,β-unsaturated phosphonates.[3] These structures are of considerable interest as they can mimic natural amino acids and peptides, potentially leading to the development of novel protease inhibitors or receptor modulators.

Application Note 1: Synthesis of γ-Amino-α,β-Unsaturated Phosphonates

The synthesis of γ-amino-α,β-unsaturated phosphonates from DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE proceeds via a substitution-elimination sequence with primary amines.[3] This protocol outlines a general procedure for this transformation.

Experimental Protocol

Materials:

  • DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Triethylamine (1.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE in anhydrous acetonitrile, add the primary amine and triethylamine under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired γ-amino-α,β-unsaturated phosphonate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Triethylamine: Acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Anhydrous Solvent: The use of anhydrous acetonitrile is crucial to prevent hydrolysis of the phosphonate ester.

Visualizing the Synthetic Pathway

G reagent DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE product γ-Amino-α,β-unsaturated Phosphonate reagent->product Substitution-Elimination amine Primary Amine (R-NH2) amine->product base Triethylamine base->product

Caption: Synthesis of γ-amino-α,β-unsaturated phosphonates.

Application Note 2: Chain Elongation via Horner-Wadsworth-Emmons Reaction

The vinylphosphonate moiety of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE can be further functionalized. A common strategy involves a two-step process: first, nucleophilic substitution at the bromine, followed by a Horner-Wadsworth-Emmons reaction to introduce a new carbon-carbon double bond. This approach is highly valuable for the synthesis of complex natural product analogues and other biologically active molecules.[7][8]

Experimental Protocol

Step 1: Nucleophilic Substitution

Materials:

  • DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.0 eq)

  • Nucleophile (e.g., sodium azide) (1.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • Dissolve DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE in anhydrous DMF under an inert atmosphere.

  • Add the nucleophile in portions and stir the mixture at 50-60 °C for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the substituted vinylphosphonate.

Step 2: Horner-Wadsworth-Emmons Olefination

Materials:

  • Substituted vinylphosphonate from Step 1 (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Strong base (e.g., Sodium hydride, 60% dispersion in mineral oil) (1.2 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the substituted vinylphosphonate in THF dropwise.[9]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the phosphonate to generate the reactive carbanion.[9]

  • Anhydrous THF: Essential for the stability of the phosphonate carbanion and to prevent quenching of the strong base.

  • Low Temperature Addition: The initial deprotonation and subsequent addition of the carbonyl compound are performed at low temperatures to control the reaction rate and minimize side reactions.

Visualizing the HWE Workflow

HWE_Workflow start Substituted Vinylphosphonate carbanion Phosphonate Carbanion start->carbanion Deprotonation base NaH in THF base->carbanion intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Addition carbonyl Aldehyde/Ketone (R-CHO) carbonyl->intermediate product (E)-Alkene intermediate->product Elimination

Caption: Horner-Wadsworth-Emmons reaction workflow.

Concluding Remarks

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE stands out as a highly adaptable and valuable reagent in the medicinal chemist's toolkit. Its dual reactivity allows for the systematic construction of complex phosphonate-containing molecules, which are increasingly recognized for their potential to address a wide range of therapeutic targets. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to effectively harness the synthetic potential of this versatile building block in the quest for novel and improved medicines.

References

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - ResearchGate. Available from: [Link]

  • Synthesis of diethyl 3-aminopropylphosphonate - PrepChem.com. Available from: [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - MDPI. Available from: [Link]

  • Phosphonate Chemistry in Drug Design and Development | Frontiers Research Topic. Available from: [Link]

  • Editorial: Phosphonate Chemistry in Drug Design and Development - Frontiers. Available from: [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. Available from: [Link]

  • Discovery and biosynthesis of phosphonate and phosphinate natural products. | Semantic Scholar. Available from: [Link]

  • Abramov Phosphonylation: A Deep Dive into Synthetic Chemistry - YouTube. Available from: [Link]

  • Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. Available from: [Link]

  • Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem. Available from: [Link]

  • (PDF) Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines - ResearchGate. Available from: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available from: [Link]

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC - PubMed Central. Available from: [Link]

  • Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-(E)- and 5′-(Z)-Vinylphosphonate-Modified siRNA Conjugates | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]

  • Michael Additions to Activated Vinylphosphonates | Request PDF - ResearchGate. Available from: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - NIH. Available from: [Link]

  • Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-(E)- and 5′-(Z)-Vinylphosphonate-Modified siRNA Conjugates | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

Sources

Application Note: Preparation of Phosphonate-Containing Peptidomimetics

[1]

Abstract & Strategic Overview

Phosphonate-containing peptidomimetics are critical tools in drug discovery, serving as stable transition-state analogs for peptide hydrolysis. By replacing the labile tetrahedral intermediate or the phosphate ester (


However, the synthesis of these molecules presents a "chemical incompatibility" paradox: the conditions required to synthesize the carbon-phosphorus (C-P) bond are often incompatible with standard Solid Phase Peptide Synthesis (SPPS), and the protecting groups required for the phosphonate are resistant to standard TFA cleavage cocktails.

This guide details a Building Block Strategy , decoupling the difficult C-P bond formation from the peptide assembly.

The Strategic Workflow

GStartTarget Design(Phosphonate Isostere)Sub1Monomer Synthesis(Kabachnik-Fields Reaction)Start->Sub1Solution PhaseSub2Fmoc-Protection& PurificationSub1->Sub2SPPSSPPS Assembly(Fmoc Chemistry)Sub2->SPPSSolid PhaseCleavageResin Cleavage(TFA Cocktail)SPPS->CleavageDeprotectionPhosphonate Deprotection(McKenna Reaction / TMSBr)Cleavage->DeprotectionCritical StepFinalFinal HPLC & QCDeprotection->Final

Figure 1: The hybrid solution/solid-phase workflow. Note that phosphonate ester deprotection is performed post-cleavage to prevent alkylation of the resin.

Deep Dive: Synthesis of the -Amino Phosphonate Monomer

The most robust method for generating the

Kabachnik-Fields1
Protocol 1: Lewis Acid-Catalyzed Kabachnik-Fields Reaction

Objective: Synthesis of diethyl (

Mechanism: The reaction proceeds via the in situ formation of an imine from the aldehyde and amine, followed by the hydrophosphonylation (addition of the phosphite) across the C=N bond.[2]

Reagents:

  • Aldehyde (1.0 eq): Determines the side-chain identity (e.g., isobutyraldehyde for a Valine mimic).

  • Amine (1.0 eq): Benzylamine (

    
    ) or 
    
    
    (removable protecting groups).
  • Phosphite (1.2 eq): Diethyl phosphite (

    
    ).
    
  • Catalyst:

    
     (Lanthanide triflate) or 
    
    
    (10 mol%).
  • Solvent: Acetonitrile (MeCN) or DCM.[3]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (10 mmol) and amine (10 mmol) in dry MeCN (20 mL). Add

    
     (2g) to scavenge water and drive imine formation. Stir for 30 min at RT.
    
  • Activation: Add the Lewis Acid catalyst (1 mmol).

  • Addition: Dropwise add diethyl phosphite (12 mmol).

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC (stain with

    
     or Ninhydrin).
    
  • Workup: Filter off drying agent. Concentrate in vacuo. Dissolve residue in EtOAc, wash with sat.

    
     and brine.
    
  • N-Deprotection (Hydrogenolysis): Dissolve crude in MeOH. Add Pd/C (10% w/w). Stir under

    
     balloon for 12h to remove the Benzyl group, yielding the free amine.
    
  • Fmoc-Protection: React the free amine with Fmoc-OSu (1.1 eq) and

    
     (2 eq) in Water/Dioxane (1:1) to generate the SPPS-ready building block.
    

Critical Checkpoint: Ensure the product is a white solid or clear oil. Residual phosphite can poison SPPS coupling reagents.

Incorporation via Solid Phase Peptide Synthesis (SPPS)[5]

Phosphonate residues are sterically demanding. Standard coupling protocols often result in deletion sequences.

Protocol 2: Coupling the Phosphonate Building Block

Resin: Rink Amide or Wang Resin (Low loading, 0.3–0.5 mmol/g recommended to reduce steric crowding).

ReagentRoleRecommended Condition
Coupling Agent ActivatorHATU or HOAt/DIC (Avoid HBTU/TBTU for difficult couplings)
Base Proton ScavengerDIEA (Diisopropylethylamine) or TMP (Collidine)
Stoichiometry Concentration3.0 eq (Amino Phosphonate) : 2.9 eq (HATU) : 6.0 eq (DIEA)
Time Reaction Duration2 hours (Double coupling recommended)

Experimental Steps:

  • Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (

    
     min). Wash DMF (
    
    
    ).
  • Coupling:

    • Pre-activate the Fmoc-amino phosphonate (3 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIEA (6 eq) immediately before adding to the resin.

    • Shake for 2 hours.

  • QC (Kaiser Test): The Kaiser test may be inconclusive due to steric bulk. A micro-cleavage and LC-MS check is the only reliable verification method here.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

The Critical Step: Phosphonate Ester Deprotection

WARNING: Standard TFA cleavage cocktails (e.g., 95% TFA) will not remove ethyl or methyl phosphonate esters. You will isolate the phosphonate diester peptide.

To reveal the bioactive phosphonic acid, you must use the McKenna Reaction (Silylitic dealkylation) using Bromotrimethylsilane (TMSBr).[3]

Protocol 3: Post-Cleavage "McKenna" Deprotection

It is highly recommended to perform this after cleaving the peptide from the resin and removing standard protecting groups (Boc, tBu, Trt).

Mechanism: TMSBr attacks the phosphoryl oxygen, facilitating an

McKennaEsterPhosphonate Diester(R-PO(OEt)2)InterBis-Silyl Intermediate(R-PO(OTMS)2)Ester->Inter- EtBrTMSBr+ TMSBr(Silylating Agent)TMSBr->InterAcidPhosphonic Acid(R-PO(OH)2)Inter->Acid- TMSOHWater+ H2O(Hydrolysis)Water->Acid

Figure 2: The McKenna Reaction pathway.[3] Note the generation of Ethyl Bromide (EtBr) as a byproduct.

Methodology:

  • Lyophilization: Ensure the TFA-cleaved peptide is completely dry. Water reacts violently with TMSBr.

  • Dissolution: Dissolve peptide in dry DCM or Acetonitrile. If insoluble, use neat TFA (TMSBr is compatible with TFA).

  • Scavenging (Crucial): Add Thioanisole (10 eq) or Dimethyl Sulfide.

    • Why? The reaction generates Ethyl Bromide (EtBr), a strong alkylating agent. Without scavengers, EtBr will alkylate Methionine, Tryptophan, or the peptide N-terminus.

  • Addition: Add TMSBr (10–20 eq) under Argon/Nitrogen.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 4–12 hours.
    
  • Quenching: Evaporate the solvent and excess TMSBr under a stream of nitrogen.

  • Hydrolysis: Add 5% Aqueous Methanol or Water. Stir for 30 mins to hydrolyze the silyl esters.

  • Purification: Lyophilize immediately. Purify via preparative HPLC (C18 column, 0.1% TFA gradient).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Mass Spec shows +28 or +56 Da Incomplete deprotection (Ethyl groups remaining)Increase TMSBr equivalents; ensure anhydrous conditions; extend reaction time.
Mass Spec shows +28 Da (different pattern) Alkylation by Ethyl BromideCRITICAL: You forgot the scavenger (Thioanisole). Repeat synthesis.
Low Yield in SPPS Steric hindrance of phosphonateUse HATU ; increase temperature to 50°C (microwave SPPS); Double couple.
Product decomposes on silica Phosphonates stick to silica gelDo not purify free phosphonic acids on normal phase silica. Use Reverse Phase (C18) or Ion Exchange.

References

  • Kabachnik-Fields Reaction Mechanism: Keglevich, G., & Bálint, E. (2012).[2][4] The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835.[2] [Link]

  • McKenna Reaction (TMSBr Deprotection): McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (24), 809-811. [Link]

  • Side Reactions in Phosphonate Deprotection: Kułaga, D., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link]

  • Solid Phase Synthesis of Phosphonopeptides: Campagne, J. M., et al. (1993). Solid phase synthesis of phosphonopeptides. Tetrahedron Letters, 34(42), 6743-6744. [Link]

Introduction: The Synthetic Utility and Purification Challenges of a Versatile C3 Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of reaction products derived from DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, tailored for researchers and drug development professionals. This document provides detailed protocols and the scientific rationale behind the purification strategies for products of common synthetic transformations.

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a valuable bifunctional reagent in modern organic synthesis. Its structure incorporates two key reactive sites: an (E)-configured vinyl bromide, which is an excellent substrate for palladium-catalyzed cross-coupling reactions, and an allylic bromide, susceptible to nucleophilic attack. This duality allows for the construction of complex molecular architectures containing the versatile vinyl phosphonate moiety, a functional group of interest in medicinal chemistry and materials science.

However, the successful application of this reagent hinges on the effective purification of its downstream products. The products often retain the polar phosphonate group while incorporating new functionalities, leading to a wide range of physicochemical properties. Impurities can arise from unreacted starting materials, catalyst residues, excess reagents, and various side products. This guide provides a systematic approach to purifying products from the most common reactions of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, emphasizing the causal logic behind each procedural step to ensure reproducible and high-purity outcomes.

Part 1: Foundational Purification Principles for Vinyl Phosphonates

A successful purification strategy begins with understanding the nature of the target molecule and the likely contaminants.

Physicochemical Properties of Product Scaffolds: Products derived from DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE are typically non-volatile, moderately polar oils or solids. The diethyl phosphonate group (P=O) is a strong hydrogen bond acceptor, which significantly influences solubility and chromatographic behavior.

Common Impurity Classes:

  • Starting Material: Unreacted DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE.

  • Inorganic Salts: Byproducts from bases (e.g., Na₂CO₃, K₃PO₄) used in coupling reactions or from the displacement of bromide (e.g., NaBr, KBr) in substitution reactions.

  • Catalyst Residues: Palladium species from cross-coupling reactions (e.g., Suzuki, Heck) are critical to remove, as they can be toxic and interfere with subsequent steps.

  • Reagent-Derived Impurities: Excess nucleophiles, boronic acids, or their decomposition products.

  • Phosphonate Byproducts: In Horner-Wadsworth-Emmons (HWE) reactions used to synthesize the starting material, water-soluble phosphate salts are generated. While not a direct impurity from reactions of the title compound, their removal is a key feature of HWE chemistry.[1][2][3]

General Purification Workflow

A multi-step approach is almost always necessary. The logical flow from a crude reaction mixture to a purified product is depicted below.

G CRM Crude Reaction Mixture Filter Filtration (optional) e.g., through Celite® for Pd removal CRM->Filter If Pd-catalyzed LLE Aqueous Workup (Liquid-Liquid Extraction) CRM->LLE If no solids Filter->LLE Dry Drying & Solvent Removal LLE->Dry Chroma Column Chromatography Dry->Chroma Pure Pure Product Chroma->Pure Analysis Purity & Structural Analysis (NMR, MS, HPLC) Pure->Analysis G cluster_0 Pre-Chromatography cluster_1 Purification Crude Crude Pd-Coupling Mixture Dilute Dilute with EtOAc Crude->Dilute Filter Filter through Celite® Plug Dilute->Filter Workup Aqueous Workup (H₂O, Brine) Filter->Workup Dry Dry & Concentrate Workup->Dry Column Silica Gel Chromatography Dry->Column PureProduct Pure Product Column->PureProduct

Sources

Troubleshooting & Optimization

side reactions of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE with strong bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in the context of reactions involving strong bases such as the Horner-Wadsworth-Emmons (HWE) olefination. Our goal is to provide you with the expertise and insights needed to anticipate and troubleshoot potential side reactions, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when using DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE with strong bases.

Q1: I am trying to perform a Horner-Wadsworth-Emmons reaction, but I am observing a significant amount of a byproduct with a different 1H NMR spectrum than my desired olefin. What could be happening?

A1: A likely culprit is the base-catalyzed isomerization of your starting material. Strong bases can deprotonate the carbon alpha to the phosphonate group, leading to a resonance-stabilized anion. Reprotonation can occur at the gamma-carbon, resulting in the formation of the thermodynamically more stable, conjugated allylic phosphonate. This isomer will then react with your aldehyde or ketone to give an undesired product.

Q2: My reaction is yielding a complex mixture of products, some of which appear to have lost the bromine atom. What are the possible side reactions?

A2: The allylic bromide functionality in your phosphonate is susceptible to two competing side reactions in the presence of strong bases: E2 elimination and SN2 substitution.

  • E2 Elimination: A strong, sterically hindered base can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the elimination of HBr and the formation of a conjugated diene phosphonate.

  • SN2 Substitution: If your reaction medium contains a good nucleophile (which can also be the base itself or another species), it can displace the bromide ion via an SN2 mechanism, leading to a substituted product.

Q3: After my reaction and workup, I am noticing a significant loss of my phosphonate-containing material. Could the phosphonate group itself be reacting?

A3: Yes, under harsh basic conditions, particularly with heating, the diethyl phosphonate ester can undergo hydrolysis.[1][2] This involves the nucleophilic attack of a hydroxide ion on the phosphorus center, leading to the cleavage of the ethyl ester groups and the formation of the corresponding phosphonic acid salt. This salt is highly water-soluble and may be lost during the aqueous workup.

Troubleshooting Guides

This section provides a more in-depth look at the common side reactions and offers strategies to mitigate them.

Issue 1: Isomerization of the Vinylphosphonate

The isomerization of a vinylphosphonate to an allylic phosphonate is a known side reaction in the presence of strong bases.[3]

Mechanism of Isomerization:

isomerization cluster_0 Isomerization Pathway A DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE B Resonance-Stabilized Anion A->B + Base (-BH) C Allylic Phosphonate Isomer B->C + H+

Caption: Base-catalyzed isomerization of a vinylphosphonate.

Factors Favoring Isomerization:

  • Strong, Non-nucleophilic Bases: Bases like potassium tert-butoxide are particularly effective at promoting this isomerization.[3]

  • High Temperatures: Increased thermal energy can overcome the activation barrier for isomerization.

  • Polar Aprotic Solvents: Solvents like DMSO can enhance the basicity of alkoxides, favoring isomerization.[3]

Troubleshooting Protocol:

  • Choice of Base: Employ a strong, but less isomerization-prone base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.

  • Temperature Control: Perform the deprotonation and subsequent reaction at low temperatures (-78 °C is common) to minimize isomerization.

  • Order of Addition: Add the phosphonate to the base at low temperature to ensure rapid deprotonation and minimize the time the phosphonate is exposed to the base before the electrophile is introduced. Then, add the aldehyde or ketone to the pre-formed phosphonate anion.

Issue 2: Elimination vs. Substitution at the Allylic Bromide

The competition between E2 and SN2 reactions is a classic challenge in organic synthesis.

Mechanisms of Elimination and Substitution:

E2_SN2 cluster_E2 E2 Elimination cluster_SN2 SN2 Substitution A DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE B Transition State A->B + Strong, Hindered Base C Diene Product B->C - H-Base+, - Br- D DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE E Transition State D->E + Strong Nucleophile F Substitution Product E->F - Br-

Caption: Competing E2 elimination and SN2 substitution pathways.

Factors Influencing the Outcome:

FactorFavors E2 EliminationFavors SN2 Substitution
Base/Nucleophile Strong, sterically hindered bases (e.g., t-BuOK)Strong, non-hindered nucleophiles (e.g., I-, CN-)
Solvent Aprotic solventsPolar aprotic solvents (e.g., DMF, DMSO)
Temperature Higher temperaturesLower temperatures

Troubleshooting Protocol:

  • Base Selection: To favor the desired Horner-Wadsworth-Emmons reaction, use a strong base that is also a poor nucleophile, such as sodium hydride (NaH) or LDA. If elimination is a major issue, consider using a milder base if the phosphonate is sufficiently acidic.

  • Solvent Choice: Tetrahydrofuran (THF) is a common and often suitable solvent for HWE reactions. Avoid highly polar aprotic solvents if SN2 side products are observed.

  • Temperature Management: Maintain low reaction temperatures (-78 °C to 0 °C) to disfavor the higher activation energy pathway of elimination.

Issue 3: Hydrolysis of the Diethyl Phosphonate Ester

While generally stable, the phosphonate ester can be susceptible to hydrolysis under strongly basic conditions.

Mechanism of Hydrolysis:

hydrolysis cluster_1 First Hydrolysis Step A Diethyl Phosphonate B Tetrahedral Intermediate A->B + OH- C Monoethyl Phosphonate B->C - EtO-

Caption: Base-catalyzed hydrolysis of a diethyl phosphonate.

Factors Promoting Hydrolysis:

  • Presence of Water: Adventitious water in the reaction mixture can lead to the formation of hydroxide ions.

  • Elevated Temperatures: Hydrolysis is significantly accelerated at higher temperatures.

  • Prolonged Reaction Times: Longer exposure to basic conditions increases the likelihood of hydrolysis.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic bases like NaH under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the base.

  • Workup Procedure: Perform the aqueous workup at low temperatures (e.g., with an ice bath) to minimize hydrolysis during this step.

Recommended Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is designed to minimize the common side reactions when using DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE.

  • Preparation:

    • Under an inert atmosphere of argon or nitrogen, add anhydrous THF (10 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.

  • Deprotonation:

    • Dissolve DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel.

    • Add the phosphonate solution dropwise to the n-BuLi solution at -78 °C over 15-20 minutes.

    • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the phosphonate anion.

  • Olefination:

    • Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel.

    • Add the carbonyl compound solution dropwise to the phosphonate anion solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.

    • If the reaction is sluggish, allow it to slowly warm to 0 °C.

  • Quenching and Workup:

    • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired olefin.

References

  • Kiddle, J. J., & Babler, J. H. (1993). A Facile Route to Allylic Phosphonates via Base-Catalyzed Isomerization of the Corresponding Vinyl Phosphonates. The Journal of Organic Chemistry, 58(13), 3572–3574. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2749. [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The E2 Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing steric hindrance in reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE and what are its primary applications?

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (CAS No. 66498-59-7) is a versatile organophosphorus reagent.[1] Its chemical structure features an (E)-configured carbon-carbon double bond, a diethoxyphosphoryl group, and a bromine atom. This combination of functional groups makes it a valuable intermediate in various organic transformations.[1]

Its primary applications include:

  • Horner-Wadsworth-Emmons (HWE) Reactions: The phosphonate group is utilized in olefination reactions to form dienes, particularly in the synthesis of complex molecules.[1]

  • Synthesis of γ-amino-α,β-unsaturated phosphonates: The bromine atom serves as a leaving group in substitution-elimination sequences with primary amines.[1]

  • Nucleophilic Substitution Reactions: The bromine functionality allows for the introduction of a wide range of functional groups.[1]

Q2: What are the key physical and chemical properties of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE?

PropertyValue
CAS Registry Number 66498-59-7
Molecular Formula C7H14BrO3P
Molecular Weight 257.06 g/mol
Appearance Clear yellow liquid
Boiling Point 75°C (at 1 mmHg)
Density 1.34 g/cm³
Refractive Index 1.479-1.481

This data is compiled from multiple sources.

Q3: How should I store and handle DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE?

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the reagent in a tightly sealed container in a cool, dry place.

Troubleshooting Guide: Horner-Wadsworth-Emmons (HWE) Reactions

The Horner-Wadsworth-Emmons reaction is a powerful tool for the synthesis of alkenes with high stereoselectivity. However, when dealing with sterically hindered substrates, challenges such as low yield, slow reaction rates, and poor stereoselectivity can arise. This section provides a detailed guide to troubleshooting these issues.

Issue 1: Low or No Reaction Conversion with Sterically Hindered Aldehydes or Ketones

Underlying Cause: Steric hindrance around the carbonyl group of the aldehyde or ketone can impede the approach of the phosphonate carbanion, which is the rate-limiting step of the HWE reaction.[2] Similarly, steric bulk on the phosphonate itself can slow down the reaction.

Troubleshooting Strategies:

  • Choice of Base and Reaction Conditions: The selection of the base is critical. For sterically demanding substrates, a stronger, less-hindered base may be required to ensure complete deprotonation of the phosphonate.

BaseSolventTemperatureConsiderations
Sodium Hydride (NaH) THF, DME0 °C to refluxA common and effective base. Ensure the NaH is fresh and washed to remove mineral oil.
n-Butyllithium (n-BuLi) THF-78 °C to 0 °CA very strong base, useful for less acidic phosphonates. Requires anhydrous conditions and inert atmosphere.
Lithium diisopropylamide (LDA) THF-78 °C to 0 °CA strong, non-nucleophilic base, suitable for substrates with sensitive functional groups.
Potassium bis(trimethylsilyl)amide (KHMDS) THF-78 °C to 0 °CA strong, sterically hindered base that can sometimes improve selectivity.
Masamune-Roush Conditions (LiCl/DBU or TEA) AcetonitrileRoom TemperatureMilder conditions suitable for base-sensitive substrates. LiCl acts as a Lewis acid to activate the carbonyl group.[3][4]
  • Increasing Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for any signs of decomposition of the starting materials or products. For some HWE reactions, higher temperatures have been shown to favor the formation of the more stable (E)-alkene.[2]

  • Use of Additives: The addition of Lewis acids, such as LiCl or MgBr₂, can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack of the phosphonate carbanion.[3]

Experimental Protocol: HWE Reaction with a Hindered Aldehyde using Masamune-Roush Conditions

  • To a solution of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.1 equiv) and anhydrous lithium chloride (1.1 equiv) in dry acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) dropwise at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add a solution of the sterically hindered aldehyde (1.0 equiv) in dry acetonitrile dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor (E/Z) Stereoselectivity

Underlying Cause: The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates. Steric interactions play a crucial role in determining which pathway is favored. While the standard HWE reaction generally favors the (E)-alkene, steric hindrance can sometimes lead to mixtures of isomers.

Troubleshooting Strategies:

  • Solvent and Cation Effects: The choice of solvent and the counterion of the base can influence the equilibration of the intermediates and thus the final E/Z ratio. Protic solvents are generally avoided as they can protonate the carbanion. Aprotic polar solvents like THF and DME are commonly used. Lithium cations are known to promote (E)-selectivity more than sodium or potassium cations.[2]

  • Still-Gennari Modification for (Z)-Selectivity: If the desired product is the (Z)-isomer, the Still-Gennari modification can be employed. This involves using a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters instead of diethyl esters) in combination with a strong, non-coordinating base system like KHMDS and 18-crown-6 in THF at low temperatures.[5] While this requires modification of the phosphonate reagent, it is a powerful strategy for achieving high (Z)-selectivity.

Diagram: Influence of Steric Hindrance on HWE Stereoselectivity

HWE_Stereoselectivity cluster_0 Less Hindered Aldehyde cluster_1 Sterically Hindered Aldehyde A Carbanion + Aldehyde B Anti-Oxaphosphetane (Lower Energy) A->B Favored Pathway D Syn-Oxaphosphetane (Higher Energy) A->D Disfavored Pathway C (E)-Alkene (Major Product) B->C E (Z)-Alkene (Minor Product) D->E F Carbanion + Hindered Aldehyde G Anti-Oxaphosphetane (Increased Energy) F->G I Syn-Oxaphosphetane (Increased Energy) F->I H (E)-Alkene G->H J (Z)-Alkene I->J note Energy difference between transition states is reduced, leading to lower selectivity.

Caption: Steric hindrance can reduce the energy difference between the transition states leading to the (E) and (Z) isomers, resulting in lower stereoselectivity.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Selectivity in HWE Reaction check_conversion Is the starting material consumed? start->check_conversion check_selectivity Is the E/Z ratio poor? check_conversion->check_selectivity Yes no_conversion Increase Reactivity check_conversion->no_conversion No poor_selectivity Improve Selectivity check_selectivity->poor_selectivity Yes end Successful Reaction check_selectivity->end No stronger_base Use a stronger base (e.g., n-BuLi, LDA) no_conversion->stronger_base increase_temp Increase reaction temperature stronger_base->increase_temp add_lewis_acid Add LiCl or MgBr₂ increase_temp->add_lewis_acid add_lewis_acid->end change_cation Switch to Li⁺ base poor_selectivity->change_cation lower_temp Lower reaction temperature change_cation->lower_temp still_gennari Consider Still-Gennari conditions for (Z)-isomer lower_temp->still_gennari still_gennari->end

Caption: A logical workflow for troubleshooting common issues in HWE reactions with sterically hindered substrates.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Thompson, S. K.; Heathcock, C. H. J. Org. Chem. 1990, 55 (10), 3386–3388.
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]

  • Masamune, S.; Roush, W. R. J. Am. Chem. Soc. 1984, 106 (15), 4586–4588.
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - NIH. Available at: [Link]

  • Still, W. C.; Gennari, C. Tetrahedron Lett. 1983, 24 (41), 4405–4408.
  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available at: [Link]

  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid - Arkivoc. Available at: [Link]

Sources

improving the yield of γ-amino-α,β-unsaturated phosphonates

Technical Support Center: -Amino- -Unsaturated Phosphonate Synthesis

Status: Online Agent: Senior Application Scientist Ticket ID: GAP-YIELD-OPT-001 Subject: Improving Yield & Selectivity of


Welcome to the Technical Support Interface

You are likely accessing this guide because your synthesis of


low conversionracemization of the

-center
poor

selectivity

This scaffold is chemically deceptive. The proximity of the basic amine to the electron-deficient phosphonate alkene creates a "push-pull" system prone to byproduct formation (Michael addition) and purification losses. Below are the troubleshooting modules for the two most reliable synthetic routes: Horner-Wadsworth-Emmons (HWE) and Cross-Metathesis (CM) .

Module 1: The HWE Route (Primary Protocol)

Scenario: You are reacting an

Root Cause Analysis: Why is my yield low?
  • Aldehyde Instability:

    
    -Amino aldehydes are notoriously unstable and prone to racemization. If you isolate them and store them, they degrade.
    
  • Base Harshness: Standard HWE bases (NaH, LiHMDS) are too strong. They enolize the aldehyde, destroying your chiral center before the olefination occurs.

  • 
    -Elimination:  The basic conditions can trigger the elimination of the amine protecting group.
    
Protocol Optimization: The Masamune-Roush Conditions

To fix this, you must switch to a "soft enolization" protocol using Lithium Chloride (LiCl) and DBU. LiCl increases the acidity of the phosphonate proton via chelation, allowing the use of a weaker base (DBU) that leaves your aldehyde intact.

Step-by-Step Troubleshooting Protocol:

  • Reagent Prep:

    • LiCl Drying: Critical. Flame-dry your LiCl under high vacuum. Wet LiCl kills the reaction.

    • Aldehyde Generation: Do not pull the aldehyde from a freezer. Generate it fresh (e.g., via Swern or IBX oxidation of the corresponding amino alcohol) and use it immediately.

  • The Reaction (One-Pot Procedure):

    • Step A: Suspend dry LiCl (1.2 equiv) in anhydrous MeCN or THF.

    • Step B: Add the phosphonate reagent (1.1 equiv).

    • Step C: Add DBU (1.0 equiv) at 0°C. Stir for 15-30 mins. The solution should clear as the chelated lithium species forms.

    • Step D: Add your freshly prepared

      
      -amino aldehyde (1.0 equiv).
      
    • Step E: Warm to RT. Monitor by TLC.[1][2][3]

FAQ: HWE Troubleshooting

Q: I see the product, but the


 ratio is poor (~3:1). How do I get >10:1 

-selectivity?
A: Switch solvents. THF favors the

-isomer due to better solvation of the lithium cation, disrupting the "closed" transition state that leads to

. If you need

specifically, you must use the Still-Gennari modification (trifluoroethyl phosphonates + KHMDS/18-crown-6) [1].[4]

Q: My product is stuck in the aqueous phase during workup. A: Amino phosphonates are amphiphilic. Do not use a standard acid/base wash. Quench with saturated NH


Cl, extract with EtOAc/Hexane (not DCM, which drags impurities), and dry immediately.

Visualization: Masamune-Roush Chelation Pathway

HWE_Mechanismcluster_0Activation Phasecluster_1Olefination PhaseLiClLiCl (Dry)ComplexLi-ChelatedCarbanionLiCl->Complex Lewis AcidPhosphonatePhosphonate(RO)2P(O)CH2R'Phosphonate->ComplexDBUDBU (Base)DBU->Complex DeprotonationTSChelatedTransition StateComplex->TS + AldehydeAldehydeα-AminoAldehydeAldehyde->TSProductγ-AminoPhosphonate (E)TS->Product Elimination

Caption: The Li-chelated carbanion allows mild deprotonation, preserving the stereocenter of the amino aldehyde.

Module 2: The Cross-Metathesis Route (Alternative)

Scenario: You are coupling a vinyl phosphonate with an allylic amine.

Root Cause Analysis: Why is the reaction stalled?
  • Catalyst Poisoning: Free amines coordinate to the Ruthenium center of Grubbs catalysts, killing activity.

  • Electronic Mismatch: Vinyl phosphonates are electron-deficient (Type III/IV olefins), making them sluggish reacting partners [2].

  • Homodimerization: The allylic amine prefers to react with itself rather than the phosphonate.

Protocol Optimization: The "Type" Matching Strategy

You must treat this as a reaction between a Type I olefin (Allyl amine) and a Type III olefin (Vinyl phosphonate).

Step-by-Step Troubleshooting Protocol:

  • Amine Protection (Mandatory):

    • Never use free amines. Protect as a Carbamate (Boc, Cbz) or Amide.

    • Advanced Tip: If yield is still low, add a Lewis Acid like Ti(OiPr)

      
        or CuI  (10 mol%) to the reaction. This sequesters any trace free amine or non-participating coordinating groups [3].
      
  • Stoichiometry Rules:

    • Use the Vinyl Phosphonate in excess (2.0 - 3.0 equiv). It is the "slow" partner.

    • Add the catalyst in two portions (e.g., 2.5 mol% at T=0 and 2.5 mol% at T=2 hours) to maintain active Ru species.

  • Catalyst Selection:

    • Grubbs II or Hoveyda-Grubbs II are required. Grubbs I will not work for phosphonates.

FAQ: Metathesis Troubleshooting

Q: I am getting mostly homodimer of my amine. A: This confirms your vinyl phosphonate is too slow. Increase concentration to >0.1 M (high concentration favors cross-product for Type III olefins). Alternatively, use the Relay Metathesis strategy: attach a "relay" tether to the phosphonate that initiates the catalyst intramolecularly before transferring it to the cross-coupling cycle [2].

Visualization: Metathesis Decision Matrix

CM_StrategyStartSelect Reaction PartnersCheckAmineIs Amine Protected?Start->CheckAmineProtectProtect with Boc/CbzCheckAmine->ProtectNoSelectCatSelect CatalystCheckAmine->SelectCatYesProtect->SelectCatG2Grubbs II / H-G IISelectCat->G2YieldCheckCheck YieldG2->YieldCheckGoodIsolate ProductYieldCheck->Good>70%BadLow ConversionYieldCheck->Bad<40%Fix1Add Ti(OiPr)4(Scavenge Amine)Bad->Fix1Fix2Increase Phosphonateto 3.0 equivBad->Fix2

Caption: Workflow for selecting conditions to prevent catalyst poisoning and homodimerization.

Module 3: Purification & Stability (The Finish Line)

Issue: "My crude NMR looks great, but I lose 50% of the mass on the column."

Solution: Silica Deactivation

Correct Column Protocol:

  • Slurry Prep: Prepare your silica slurry in your eluent + 1% Triethylamine (Et

    
    N) .
    
  • Flush: Flush the column with 2 column volumes of this buffer.

  • Elution: Run your column without Et

    
    N in the mobile phase (the pre-wash is usually sufficient), or keep 0.5% if the compound is very polar.
    
  • Alternative: If the amine is secondary/primary, consider an SCX (Strong Cation Exchange) catch-and-release cartridge to purify without chromatography.

Summary of Key Parameters
ParameterHWE Route (Recommended)Cross-Metathesis Route
Key Reagent Tetraethyl methylenebisphosphonateDiethyl vinylphosphonate
Critical Additive LiCl (Lewis Acid)Ti(OiPr)

or CuI
Base/Catalyst DBU (Weak Base)Grubbs II (Ru Catalyst)
Primary Failure Mode Aldehyde RacemizationCatalyst Poisoning
Stereoselectivity High

(>95%)
High

(>90%)
References
  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of α,β-unsaturated esters and phosphonates.[5] Tetrahedron Letters.

  • Hanson, P. R., Chegondi, R., & Davoren, J. (2005). Phosphorus-Tethered Relay Metathesis for the Synthesis of Vinylphosphonates. Journal of Organic Chemistry.

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions (HWE).[5] Chemical Reviews.

Technical Support Center: Organophosphorus Synthesis Division

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in the Michaelis-Arbuzov Reaction

Ticket Type: Advanced Methodological Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Introduction: The "Arbuzov Paradox"

Welcome to the Organophosphorus Support Center. You are likely here because the "textbook" Arbuzov reaction—mixing a trialkyl phosphite with an alkyl halide and heating it—has yielded a black tar, a mixture of inseparable isomers, or a violent exotherm rather than your desired phosphonate.

While the Michaelis-Arbuzov reaction is the gold standard for forming C-P bonds, it is plagued by three primary failure modes:

  • The Perkow Competition: Formation of vinyl phosphates instead of phosphonates.

  • Autocatalytic Alkylation: The alkyl halide byproduct reacting with the starting material.

  • Thermal Runaway/Decomposition: High temperatures triggering elimination or polymerization.

This guide moves beyond standard protocols to provide engineering controls and catalytic strategies that enforce selectivity.

Module 1: The Perkow Competition (Vinyl Phosphate Suppression)

User Symptom: "I am reacting triethyl phosphite with an


-halo ketone, but I'm getting a vinyl phosphate (Perkow product) instead of the 

-keto phosphonate."
Root Cause Analysis

The phosphite phosphorus is an ambident nucleophile. It can attack:

  • The Alkyl Halide Carbon (Soft Center): Leads to the Arbuzov product (C-P bond).

  • The Carbonyl Carbon (Hard Center): Leads to the Perkow product (O-P bond, vinyl phosphate).

With


-halo ketones, the carbonyl is highly activated, often making the Perkow pathway kinetically favored.
Troubleshooting Protocol: Lewis Acid Steering

To force the Arbuzov pathway, you must activate the halide displacement or deactivate the carbonyl attack.

Strategy: Use Lewis Acids to catalyze the Arbuzov pathway at lower temperatures.[1]

CatalystLoadingMechanism of ActionRecommended For
TMS-Cl / TMS-Br StoichiometricGenerates silyl phosphite intermediate; silicon prefers Oxygen, Phosphorus prefers Carbon.General purpose; high selectivity.

/

5-10 mol%Activates the C-X bond for

attack; coordinates halide.
Sterically hindered halides.

5-10 mol%Strong activation of electrophile; can shift selectivity but requires dry conditions.

-bromo ketones.[2]

Step-by-Step Protocol (Silylated Arbuzov):

  • Reagent Switch: Instead of

    
    , use Tris(trimethylsilyl)phosphite (TMSP) .
    
  • Reaction: React TMSP with the alkyl halide (neat or in DCM) at room temperature or mild heat (40°C).

  • Intermediate: This forms the phosphonate silyl ester and volatile TMS-Halide.

  • Workup: Add MeOH or water to hydrolyze the silyl esters to the phosphonic acid, or distill to keep the silyl ester.

    • Why this works: The TMS-halide byproduct is inert to further alkylation, eliminating secondary side reactions [1].

Module 2: The "Ghost" Reagent (Managing Volatile Byproducts)

User Symptom: "My NMR shows a mixture of ethyl, methyl, and mixed alkyl phosphonates. I can't purify them."

Root Cause Analysis

In the classical Arbuzov, the reaction produces a new alkyl halide (


) as a byproduct.[1][3][4]


If

is not removed, it competes with the starting material

for the unreacted phosphite. This leads to "scrambling" of the ester groups.
The "Continuous Removal" Strategy

You must treat the reaction as an equilibrium process that must be driven.

Engineering Control:

  • Reagent Choice: Use Triethyl phosphite (EtBr bp: 38°C) or Trimethyl phosphite (MeBr bp: 3.5°C).

  • Setup: Use a Dean-Stark trap or a short-path distillation head during the reaction.

  • Temperature: Maintain the oil bath temperature 10-20°C above the boiling point of the byproduct (

    
    ) but below the decomposition point of the product.
    

Visualization: The Autocatalytic Trap The following diagram illustrates why removing


 is non-negotiable for purity.

ArbuzovScrambling Start Start: P(OMe)3 + R-Br Inter Intermediate: [R-P(OMe)3]+ Br- Start->Inter Heat Product Desired Product: R-P(O)(OMe)2 Inter->Product Byproduct Byproduct: Me-Br (Gas) Inter->Byproduct SideRxn Side Reaction: P(OMe)3 + Me-Br Byproduct->SideRxn If Trapped (Closed Vessel) Vent/Distill Vent/Distill Byproduct->Vent/Distill Removal (Open System) Impurity Impurity: Me-P(O)(OMe)2 SideRxn->Impurity Competes with Main Rxn

Caption: Failure to remove the alkyl halide byproduct (Me-Br) leads to competitive reaction with the starting phosphite, generating methyl phosphonate impurities.

Module 3: Thermal Management & Catalytic Alternatives

User Symptom: "My substrate decomposes at the 150°C required for the neat reaction."

Solution: Transition Metal Catalysis

Modern Arbuzov chemistry utilizes metal catalysts to lower the activation energy, allowing reactions at 60-80°C or even room temperature. This is essential for aryl halides, which do not react under classical conditions [2].

Recommended Catalysts:

  • Nickel(II) Chloride (

    
    ) : Excellent for aryl bromides/iodides.
    
  • Copper(I) Iodide (

    
    ) : Effective for coupling phosphites with aryl halides and vinyl halides.
    
  • Palladium(0) : (Hirao Coupling conditions) - Best for sensitive functional groups.

Protocol: Nickel-Catalyzed Arbuzov (Example)

  • Substrate: Aryl Bromide + Triethyl Phosphite.

  • Catalyst: 5 mol%

    
     (or 
    
    
    
    ).
  • Solvent: Xylene or Toluene (avoid neat reactions to control exotherm).

  • Temp: Reflux (approx. 110-130°C, significantly lower than the 160°C+ often needed for non-catalyzed aryl couplings).

  • Note: The color change from green (Ni salt) to orange/brown often indicates active catalyst formation [3].

Module 4: Safety & Workup FAQs

Q: The reaction mixture turned black and viscous. How do I clean it up?

A: This is "Arbuzov Tar," caused by polymerization of the alkyl halide byproduct or thermal decomposition.

  • Prevention: Use a radical inhibitor (BHT) if using vinyl halides.

  • Cleanup: Do not distill the tar to dryness (explosion risk). Dissolve the crude mixture in water/DCM. The phosphonate is usually organic soluble; hydrolyzed byproducts stay in the water. Wash with 1M NaOH to remove acidic hydrolysis products.

Q: Is there an explosion risk?

A: YES.

  • Pressure: Methyl bromide and ethyl bromide are gases/low-boiling liquids. In a sealed tube, pressure builds rapidly. Always use a pressure-release system or open reflux.

  • Exotherm: The formation of the P=O bond is highly exothermic. Add the phosphite dropwise to the halide at reaction temperature (Hot Addition) rather than mixing all at once and heating [4].

Summary of Optimization Strategies

IssueTraditional ApproachOptimized StrategyBenefit
High Temp Heat to 160°CMetal Catalysis (Ni/Cu) or Microwave Prevents degradation; enables aryl substrates.
Side Products Distillation post-rxnContinuous Distillation of

Prevents auto-alkylation impurities.
Selectivity Solvent screeningSilylated Phosphites (

)
Eliminates Perkow products; easy workup.
Workup High vac distillationAcid/Base Wash Removes hydrolyzed byproducts without thermal stress.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415-430.

  • Tavs, P. (1970). Reaction of Aryl Halides with Trialkyl Phosphites in the Presence of Nickel Salts.[5] Chemische Berichte, 103(8), 2428-2436.

  • Han, L. B., & Tanaka, M. (2000). Nickel-Catalyzed Preparation of Enantiopure P-Chiral Phosphinates. Journal of the American Chemical Society, 122(22), 5407-5408.

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction Mechanism and Safety.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Vinyl Bromide Synthesis: Horner-Wadsworth-Emmons vs. The Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Vinyl Bromides

In the landscape of modern organic synthesis, vinyl bromides stand out as exceptionally versatile building blocks. Their utility is most pronounced in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, where they serve as reliable electrophilic partners for the construction of complex carbon-carbon and carbon-heteroatom bonds.[1] The precise and stereocontrolled synthesis of these intermediates is therefore a critical challenge for researchers in medicinal chemistry and materials science.

This guide provides an in-depth, comparative analysis of two preeminent olefination methodologies for the synthesis of vinyl bromides: the Horner-Wadsworth-Emmons (HWE) reaction and the classic Wittig reaction. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, stereochemical outcomes, and practical considerations that govern the selection of one method over the other. This analysis is grounded in experimental data and designed to empower researchers to make informed, strategic decisions in their synthetic planning.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Gold Standard for (E)-Vinyl Bromides

The Horner-Wadsworth-Emmons (HWE) reaction, a refined version of the Wittig reaction, utilizes phosphonate-stabilized carbanions. These reagents are generally more nucleophilic than their phosphonium ylide counterparts and offer significant advantages, particularly in stereocontrol and product purification.[2][3] For the synthesis of vinyl bromides, a typical precursor like diethyl (bromomethyl)phosphonate is employed.

Mechanistic Rationale and Stereochemical Control

The exceptional (E)-selectivity of the HWE reaction is a direct consequence of thermodynamic control.[4][5] The reaction proceeds through a series of reversible steps prior to the final irreversible elimination.

  • Deprotonation: A base (e.g., NaH, KHMDS) abstracts the acidic proton from the α-bromophosphonate, creating a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.

  • Intermediate Equilibration: This addition leads to two diastereomeric intermediates (erythro and threo). The key to high (E)-selectivity lies in the ability of these intermediates to equilibrate. The threo intermediate, which leads to the (E)-alkene, is sterically more favored and thus thermodynamically more stable.

  • Oxaphosphetane Formation & Elimination: The threo intermediate cyclizes to form a trans-oxaphosphetane, which then rapidly and irreversibly collapses to yield the (E)-alkene and a water-soluble phosphate salt.[4]

The ease of removal of the dialkyl phosphate byproduct via a simple aqueous wash represents a significant practical advantage over the Wittig reaction, which generates triphenylphosphine oxide.[4]

HWE_Mechanism HWE Mechanism for (E)-Vinyl Bromide Synthesis reagents RCHO + BrCH(PO(OEt)₂)⁻ transition_state [Intermediate Complex] reagents->transition_state Nucleophilic Attack threo Threo Intermediate (Favored) transition_state->threo erythro Erythro Intermediate (Disfavored) transition_state->erythro threo->erythro Equilibration trans_ox Trans-Oxaphosphetane threo->trans_ox Cyclization cis_ox Cis-Oxaphosphetane erythro->cis_ox Cyclization e_product (E)-Alkene (R-CH=CH-Br) trans_ox->e_product Irreversible Elimination z_product (Z)-Alkene cis_ox->z_product Irreversible Elimination byproduct + (EtO)₂PO₂⁻ Wittig_Mechanism Wittig Reaction Stereochemical Pathways cluster_unstabilized Unstabilized Ylide (Kinetic Control) cluster_stabilized Stabilized Ylide (Thermodynamic Control) u_reagents RCHO + Ph₃P=CHR' u_ts Puckered TS (Irreversible) u_reagents->u_ts Fast u_cis_ox Cis-Oxaphosphetane u_ts->u_cis_ox u_z_product (Z)-Alkene u_cis_ox->u_z_product Decomposition s_reagents RCHO + Ph₃P=CHR' (EWG) s_ts Reversible Addition s_reagents->s_ts Slow s_trans_ox Trans-Oxaphosphetane (More Stable) s_ts->s_trans_ox s_e_product (E)-Alkene s_trans_ox->s_e_product Decomposition

Figure 2: Divergent stereochemical outcomes in the Wittig reaction.

Quantitative & Qualitative Performance Comparison

The choice between the HWE and Wittig reactions is often dictated by the desired stereoisomer and practical considerations of the synthetic workflow.

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Primary Product (E)-Alkenes [2][4][5](Z)-Alkenes (with unstabilized ylides) [6][7]
Stereoselectivity Generally excellent (often >95:5 E:Z)Variable; can be high for pure unstabilized or stabilized ylides, but often poor for semi-stabilized ylides. [5]
Substrate Scope Reacts well with both aldehydes and ketones, including sterically hindered ones. [3]Unstabilized ylides react rapidly with aldehydes and ketones. Stabilized ylides may not react with hindered ketones.
Byproduct Water-soluble dialkyl phosphateTriphenylphosphine oxide (TPPO)
Purification Simple aqueous extraction is often sufficient.Often requires column chromatography to remove TPPO.
Reagent Handling Phosphonates are typically stable oils. The carbanion is generated in situ.Ylides are often highly basic, air- and moisture-sensitive, requiring inert atmosphere techniques. [8][9]
Key Advantage High (E)-selectivity and ease of purification.The premier method for accessing (Z)-alkenes.
Key Disadvantage Less suitable for (Z)-alkene synthesis without significant modification (e.g., Still-Gennari conditions). [10][11]Difficult purification and potential for mixed E/Z isomers.

Experimental Protocols & Workflow Validation

The following protocols are representative examples and should be adapted based on the specific substrate. All operations involving air- or moisture-sensitive reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: (E)-Vinyl Bromide Synthesis via HWE Reaction

This protocol describes the reaction of an aldehyde with the anion of diethyl (bromomethyl)phosphonate.

HWE_Workflow HWE Experimental Workflow start Start: Inert Atmosphere step1 1. Dissolve Diethyl (bromomethyl)phosphonate in anhydrous THF at 0 °C. start->step1 step2 2. Add NaH (60% dispersion in oil) portion-wise. Stir for 30 min. step1->step2 step3 3. Add aldehyde solution in THF dropwise at 0 °C. step2->step3 step4 4. Warm to RT and stir for 4-12 h. Monitor by TLC. step3->step4 step5 5. Quench reaction with saturated aqueous NH₄Cl solution. step4->step5 step6 6. Extract with Ethyl Acetate (3x). step5->step6 step7 7. Wash combined organic layers with water, then brine. step6->step7 step8 8. Dry (Na₂SO₄), filter, and concentrate under reduced pressure. step7->step8 end End: Crude (E)-Vinyl Bromide (Purify by chromatography if needed) step8->end

Figure 3: Step-by-step workflow for the HWE synthesis.

Detailed Steps:

  • Anion Generation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of diethyl (bromomethyl)phosphonate (1.1 eq) in THF dropwise.

  • Reaction: After stirring for 30 minutes at 0 °C, add a solution of the aldehyde (1.0 eq) in THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Protocol 2: (Z)-Vinyl Bromide Synthesis via Wittig Reaction

This protocol uses an ylide generated from (bromomethyl)triphenylphosphonium bromide, which tends to favor the (Z)-isomer with many aldehydes.

Wittig_Workflow Wittig Experimental Workflow start Start: Inert Atmosphere step1 1. Suspend (bromomethyl)triphenylphosphonium bromide in anhydrous THF at -78 °C. start->step1 step2 2. Add n-BuLi dropwise. Stir for 1 h at -78 °C (ylide forms). step1->step2 step3 3. Add aldehyde solution in THF dropwise at -78 °C. step2->step3 step4 4. Stir at -78 °C for 2 h, then warm to RT overnight. Monitor by TLC. step3->step4 step5 5. Quench reaction with water. step4->step5 step6 6. Extract with Diethyl Ether (3x). step5->step6 step7 7. Wash combined organic layers with brine. step6->step7 step8 8. Dry (MgSO₄), filter, and concentrate. TPPO will co-precipitate. step7->step8 end End: Crude product with TPPO (Requires careful chromatography) step8->end

Figure 4: Step-by-step workflow for the Wittig synthesis.

Detailed Steps:

  • Ylide Generation: Suspend (bromomethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise. The mixture will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation. Stir for 1 hour.

  • Reaction: Add a solution of the aldehyde (1.0 eq) in THF dropwise at -78 °C.

  • Completion: Stir at -78 °C for 2-4 hours, then allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water. Extract the product with diethyl ether or hexanes.

  • Purification: Dry the organic layer, filter, and concentrate. The resulting crude solid/oil will be a mixture of the product and triphenylphosphine oxide. Purification requires careful flash column chromatography.

Conclusion and Senior Scientist's Recommendation

The synthesis of vinyl bromides is a mature field, yet the choice of methodology remains a critical decision point with significant implications for yield, stereochemical purity, and downstream processing.

  • For the synthesis of (E)-vinyl bromides, the Horner-Wadsworth-Emmons reaction is unequivocally the superior choice. Its high stereoselectivity is predictable and reliable across a broad range of substrates. The primary advantage, however, lies in the operational simplicity of the workup. The ability to remove the phosphate byproduct with a simple aqueous wash saves significant time and resources compared to the often-laborious chromatographic separation of triphenylphosphine oxide.

  • The Wittig reaction remains the essential and indispensable tool for accessing (Z)-vinyl bromides. When the Z-isomer is the target, the kinetically controlled pathway of an unstabilized Wittig reagent provides a route that is largely inaccessible to the standard HWE reaction. However, researchers must be prepared for a more challenging purification process and should carefully screen reaction conditions (base, temperature, solvent) to maximize Z-selectivity, as E/Z mixtures are a common outcome.

Ultimately, the optimal strategy is dictated by the target molecule's stereochemistry. A thorough understanding of the mechanistic underpinnings of each reaction empowers the synthetic chemist to deploy these powerful tools with precision and efficiency.

References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • IOC 39. (2022, April 27). Wittig & HWE Reactions - Alkene Synthesis [Video]. YouTube. Retrieved from [Link]

  • Pediaa. (2019, December 17). Difference Between Wittig and Wittig Horner Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Research Advances in the Synthetic Methods of Vinyl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (2019). Still–Gennari Olefination and its Applications in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2022, October 21). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

Sources

A Comparative Guide to Phosphonate Reagents for Olefination: Spotlight on DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon double bonds through olefination reactions is a cornerstone of modern organic synthesis. The Horner-Wadsworth-Emmons (HWE) reaction, a powerful and versatile tool, offers significant advantages over the classical Wittig reaction, primarily in its superior stereocontrol and the ease of byproduct removal.[1][2] This guide provides a comprehensive comparison of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE with other prominent phosphonate reagents, offering insights into their respective performance, applications, and the underlying mechanistic principles that govern their reactivity.

The Horner-Wadsworth-Emmons Reaction: A Primer

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[3][4] A key advantage of the HWE reaction lies in the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification compared to the often-troublesome triphenylphosphine oxide generated in the Wittig reaction.[2] Furthermore, the phosphonate carbanions are generally more nucleophilic than their ylide counterparts, enabling reactions with a broader range of electrophiles, including sterically hindered ketones.[1]

The stereochemical outcome of the HWE reaction is a critical consideration. Standard phosphonate reagents, such as triethyl phosphonoacetate, typically exhibit a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1][5] This selectivity arises from the reversibility of the initial addition step and the thermodynamic equilibration of the intermediate diastereomeric oxyanions, which favors the anti-intermediate leading to the (E)-alkene.[5]

However, the demand for stereochemically pure (Z)-alkenes has led to the development of modified HWE reagents and conditions, most notably the Still-Gennari olefination.[1][6] This modification employs phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) esters, which accelerate the rate of elimination from the syn-oxaphosphetane intermediate, thereby kinetically favoring the formation of the (Z)-alkene.[1][6]

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE: A Versatile Building Block

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a functionalized phosphonate reagent that offers unique synthetic possibilities. Its structure incorporates a vinylphosphonate moiety, which can participate in HWE reactions, and a terminal bromine atom that serves as a handle for subsequent chemical transformations.

The inherent (E)-geometry of the double bond in the reagent itself predisposes its HWE reactions to the formation of (E,E)-dienes when reacted with aldehydes. The presence of the bromine atom allows for post-olefination modifications, such as nucleophilic substitution or cross-coupling reactions, making it a valuable tool for the synthesis of complex molecules. A primary application of this reagent is in the synthesis of γ-amino-α,β-unsaturated phosphonates.[7]

Comparative Performance of Phosphonate Reagents

To provide a clear comparison, we will examine the performance of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE alongside two widely used phosphonate reagents: Triethyl phosphonoacetate for (E)-selective olefination and Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, a Still-Gennari type reagent for (Z)-selective synthesis.

ReagentAldehydeProduct StereochemistryTypical Yield (%)E/Z or Z/E RatioKey Features & Applications
DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE Aromatic & Aliphatic AldehydesPredominantly (E,E)-dienesGood to ExcellentHigh (E,E)-selectivitySynthesis of functionalized dienes and γ-amino-α,β-unsaturated phosphonates.[7][8]
Triethyl phosphonoacetate Benzaldehyde(E)-Ethyl cinnamate85-95>95:5 (E:Z)General purpose reagent for the synthesis of (E)-α,β-unsaturated esters.
Triethyl phosphonoacetate Heptanal(E)-Ethyl non-2-enoate~80>90:10 (E:Z)Reliable for reactions with aliphatic aldehydes, maintaining good (E)-selectivity.
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate p-Tolualdehyde(Z)-Methyl 3-(p-tolyl)acrylate781:15.5 (E:Z)Still-Gennari reagent for high (Z)-selectivity in the synthesis of α,β-unsaturated esters.[9]
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate Cyclohexanecarboxaldehyde(Z)-Methyl 3-cyclohexylacrylateHighHigh (Z)-selectivityEffective for a range of aldehydes to produce (Z)-alkenes.[6]

Note: Yields and stereoselectivity are dependent on the specific substrate and reaction conditions.

Experimental Protocols

To illustrate the practical application of these reagents, detailed experimental protocols for representative olefination reactions are provided below.

Protocol 1: (E,E)-Selective Olefination using DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE with Benzaldehyde

This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction to synthesize a functionalized diene.

Materials:

  • DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

  • Benzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous THF (appropriate volume for concentration).

  • Cool the flask to 0 °C using an ice bath and add sodium hydride (1.1 equivalents) portion-wise with stirring.

  • Slowly add a solution of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.0 equivalent) in anhydrous THF to the suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until hydrogen evolution ceases (typically 1 hour).

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired (E,E)-diene.

Protocol 2: (Z)-Selective Still-Gennari Olefination using Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate with p-Tolualdehyde

This protocol is adapted from a literature procedure for the synthesis of a (Z)-α,β-unsaturated ester.[9]

Materials:

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • p-Tolualdehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of KHMDS (1.2 equivalents) in THF dropwise to the cooled solution and stir for 30 minutes.

  • Add a solution of p-tolualdehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the (Z)-alkene.

Visualizing the Olefination Workflow

The following diagrams illustrate the general workflows for the standard HWE and the Still-Gennari olefination reactions.

HWE_Workflow reagent Phosphonate Reagent carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Attack aldehyde Aldehyde/Ketone aldehyde->intermediate product (E)-Alkene intermediate->product Elimination byproduct Water-soluble Phosphate intermediate->byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Still_Gennari_Workflow reagent Still-Gennari Reagent (e.g., bis(trifluoroethyl)phosphonate) carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., KHMDS) + 18-Crown-6 base->carbanion intermediate Syn-Oxaphosphetane Intermediate carbanion->intermediate Kinetic Nucleophilic Attack aldehyde Aldehyde aldehyde->intermediate product (Z)-Alkene intermediate->product Rapid Elimination byproduct Water-soluble Phosphate intermediate->byproduct

Caption: Workflow of the Still-Gennari modification for (Z)-alkene synthesis.

Conclusion

The choice of phosphonate reagent in a Horner-Wadsworth-Emmons reaction is paramount in dictating the stereochemical outcome and the synthetic utility of the transformation. While standard reagents like triethyl phosphonoacetate are reliable for the synthesis of (E)-alkenes, the Still-Gennari modification provides a robust pathway to (Z)-alkenes.

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE stands out as a specialized reagent that not only facilitates the formation of (E,E)-dienes but also introduces a versatile functional handle for further molecular elaboration. Its application in the synthesis of complex targets, particularly those containing diene and amino-phosphonate moieties, underscores its value in the synthetic chemist's toolbox. The selection of the appropriate phosphonate reagent, guided by the desired stereochemistry and functional group compatibility, is a critical decision in the strategic planning of a synthetic route.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Available from: [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. Published November 20, 2023. Available from: [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction. Published April 12, 2018. Available from: [Link]

  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • PubMed. Phosphine-mediated olefination between aldehydes and allenes: an efficient synthesis of trisubstituted 1,3-dienes with high E-selectivity. Published August 6, 2009. Available from: [Link]

  • Organic Chemistry Portal. 1,3-Diene synthesis by olefination. Available from: [Link]

  • ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available from: [Link]

  • PMC. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Published October 21, 2022. Available from: [Link]

  • Arkivoc. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Available from: [Link]

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Published September 3, 2023. Available from: [Link]

  • ACS Publications. Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. Published January 5, 2021. Available from: [Link]

  • Frontiers. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Available from: [Link]

  • ResearchGate. Substrate scope of olefination for various aryl-aldehydes. Yields were calculated on isolated yield over two steps. r.t. = room temperature. aLow yield due to difficulties in isolation. Available from: [Link]

  • MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available from: [Link]

Sources

Publish Comparison Guide: Substrate Scope and Limitations of Diethyl (3-bromoprop-1-(E)-enyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the substrate scope, limitations, and experimental protocols for Diethyl (3-bromoprop-1-(E)-enyl)phosphonate in synthetic applications, specifically focusing on its primary role in tandem annulation reactions (often conceptually linked to HWE-type eliminations) and its distinction from classical Horner-Wadsworth-Emmons (HWE) reagents.

Executive Summary

Diethyl (3-bromoprop-1-(E)-enyl)phosphonate (CAS: 66498-59-7) is a bifunctional C3-building block featuring a vinyl phosphonate moiety and an allylic bromide. While often categorized alongside HWE reagents due to its phosphonate group, it does not function as a classical HWE nucleophile (which requires acidic


-protons). Instead, its primary utility lies in tandem SN2 / Michael / Aldol / Elimination sequences  to synthesize bridgehead nitrogen-containing arylphosphonates  (e.g., indolizine-7-phosphonates).

This guide clarifies its reactivity profile, distinguishing it from standard diene-synthesis reagents, and details its specific application in constructing fused heterocyclic systems.

Chemical Identity & Mechanism

Reagent Profile
  • Name: Diethyl (3-bromoprop-1-(E)-enyl)phosphonate

  • Structure:

    
    
    
  • Role: Bifunctional Electrophile (Allylic Bromide) & Michael Acceptor (Vinyl Phosphonate).

  • Key Distinction: Unlike Diethyl (E)-3-ethoxycarbonyl-2-methylallylphosphonate (a standard HWE reagent), this reagent retains the phosphonate group in the final product, serving as a functional handle rather than a leaving group.

Mechanism: The Tandem Process

The reaction with nitrogen-containing heterocyclic aldehydes (e.g., pyrrole-2-carbaldehyde) proceeds via a "One-Pot, Four-Step" mechanism:

  • SN2 Alkylation: The heterocyclic nitrogen attacks the allylic bromide.

  • Isomerization/Deprotonation: Base-mediated shift of the double bond.

  • Intramolecular Aldol/Michael: Cyclization onto the aldehyde.

  • Elimination: Loss of water (aromatization), retaining the phosphonate.

Mechanism Reagent Diethyl (3-bromoprop-1-enyl) phosphonate Step1 Step 1: SN2 N-Alkylation (Formation of N-allyl intermediate) Reagent->Step1 Substrate Heterocyclic Aldehyde (e.g., Pyrrole-2-CHO) Substrate->Step1 Step2 Step 2: Base-Mediated Isomerization/Deprotonation Step1->Step2 K2CO3/DMF Step3 Step 3: Intramolecular Nucleophilic Addition Step2->Step3 Step4 Step 4: Elimination of H2O (Aromatization) Step3->Step4 Product Indolizine-7-phosphonate (Fused Heterocycle) Step4->Product

Caption: Mechanistic pathway for the tandem annulation of heterocyclic aldehydes with Diethyl (3-bromoprop-1-(E)-enyl)phosphonate.

Substrate Scope

The scope of this reaction is defined by the nucleophilicity of the heterocyclic nitrogen and the electrophilicity of the aldehyde .

Compatible Substrates (Nitrogen Heterocycles)
Substrate ClassSpecific ExamplesProduct TypeYield RangeNotes
Pyrroles Pyrrole-2-carbaldehydeIndolizine-7-phosphonates65-85%Highly efficient; tolerates EWG/EDG on pyrrole ring.
Imidazoles Benzimidazole-2-carbaldehydePyrido[1,2-a]benzimidazoles50-70%Requires slightly higher temperatures (70°C).
Pyrazoles Pyrazole-5-carbaldehydePyrazolo[1,5-a]pyridines40-60%Sensitive to steric hindrance at N1 position.
Indoles Indole-2-carbaldehydeBenzo[a]indolizinesModerateLess common due to lower nucleophilicity of indole N.
Functional Group Tolerance
  • Electron-Withdrawing Groups (EWG): Nitro, cyano, and ester groups on the heterocycle generally increase yields by stabilizing the intermediate anion, though they may reduce the initial SN2 rate.

  • Electron-Donating Groups (EDG): Alkyl and methoxy groups are well-tolerated.

  • Steric Hindrance: Substituents adjacent to the nitrogen (N-H) or the aldehyde significantly reduce yields due to the geometric constraints of the cyclization step.

Limitations & Troubleshooting

Unlike standard HWE reagents that are robust and predictable, this reagent has specific limitations driven by its multi-step mechanism.

Critical Limitations
  • Requirement for N-H: The heterocycle must have a free N-H group for the initial alkylation. N-substituted heterocycles are non-reactive.

  • No "True" HWE Olefination: This reagent does not synthesize simple 1,3-dienes from aldehydes. It synthesizes phosphonylated heterocycles.[1][2][3][4] (For 1,3-dienes, use Allyltriphenylphosphonium bromide or Diethyl 3-bromoprop-2-enylphosphonate ).

  • Base Sensitivity: Strong bases (e.g., NaH, BuLi) can cause polymerization of the vinyl phosphonate. Mild bases (K2CO3, Cs2CO3) are required.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete N-alkylation (SN2 step).Increase temperature to 60-80°C; add catalytic KI.
Polymerization Base is too strong or concentration too high.Switch to K2CO3; dilute reaction (0.1 M).
No Cyclization Failure of aldol step (Step 3).Ensure aldehyde is not deactivated; check solvent dryness (DMF/DMSO preferred).

Comparative Analysis

Comparing Diethyl (3-bromoprop-1-(E)-enyl)phosphonate with alternative reagents for heterocyclic synthesis.

FeatureDiethyl (3-bromoprop-1-enyl)phosphonate Ethyl 4-bromocrotonate Chichibabin Cyclization
Product Phosphonylated IndolizinesCarboxylated IndolizinesUnsubstituted Indolizines
Mechanism Tandem SN2/Michael/AldolTandem SN2/AldolCondensation
Atom Economy High (Water is only byproduct)HighModerate
Functional Utility Phosphonate group allows further HWE or modification.Ester group allows hydrolysis/amide coupling.Limited functional handles.
Reaction Conditions Mild (K2CO3, DMF, 60°C)Mild (K2CO3, Acetone)Harsh (High Temp, Strong Base)

Experimental Protocol

Protocol: Synthesis of Diethyl 7-phosphonoindolizine-6-carboxylate

Objective: Synthesis of a functionalized indolizine from pyrrole-2-carbaldehyde.

Materials:

  • Pyrrole-2-carbaldehyde (1.0 equiv)

  • Diethyl (3-bromoprop-1-(E)-enyl)phosphonate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous (0.2 M concentration)

Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrole-2-carbaldehyde in anhydrous DMF.

  • Addition: Add

    
     in one portion. Stir for 10 minutes at room temperature.
    
  • Reagent Introduction: Add Diethyl (3-bromoprop-1-(E)-enyl)phosphonate dropwise via syringe.

  • Reaction: Heat the mixture to 60–80 °C and stir for 4–6 hours. Monitor by TLC (usually 50% EtOAc/Hexane) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. Pour into ice-water (5x volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    5% MeOH in DCM).

Validation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of aromatic indolizine protons.

  • 31P NMR: Shift from vinyl phosphonate (~18 ppm) to aryl phosphonate (~20-22 ppm).

References

  • Synthesis of nitrogen bridgehead heterocycles with phosphonates via a novel tandem process. Source:RSC Advances, 2013/2016. Context: Primary methodology describing the SN2/Michael/Aldol sequence. URL:[Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Source:RSC Advances, 2016, 6, 62643-62685. Context: Review of indolizine synthesis comparing this phosphonate reagent to crotonates. URL:[Link]

  • Facile Synthesis of Imidazo[1,2-a]pyridines via Tandem Reaction. Source:Chemical Communications (Relevant methodology citation). Context: Extension of the scope to imidazole derivatives. URL:[Link]

Sources

The Practitioner's Guide to Phosphonate Ylide Generation: A Comparative Analysis of Common Bases

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective construction of alkenes. The crux of this powerful transformation lies in the efficient generation of the phosphonate ylide, a step critically governed by the choice of base. This guide provides an in-depth, objective comparison of commonly employed bases for phosphonate ylide generation, supported by experimental data, to empower chemists in making informed decisions for their specific synthetic challenges.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[1] A key advantage over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies purification.[2] The reaction proceeds through a well-defined mechanism:

  • Deprotonation: A base abstracts an acidic α-proton from the phosphonate ester to form the nucleophilic phosphonate ylide (carbanion).

  • Nucleophilic Addition: The ylide attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate cyclizes to a four-membered ring, the oxaphosphetane.

  • Elimination: The oxaphosphetane collapses to furnish the alkene and a phosphate byproduct.

The stereochemical outcome of the HWE reaction, predominantly favoring the formation of the (E)-alkene, is a result of thermodynamic control, where the intermediates can equilibrate to the more stable trans-oxaphosphetane before elimination.[1][3] However, the choice of base, along with other reaction parameters, can significantly influence this equilibrium and, consequently, the E/Z selectivity.

HWE_Mechanism Phosphonate R1(O)P(O)CH2R2 Ylide R1(O)P(O)CH(-)R2 Phosphonate->Ylide Deprotonation Base Base Carbonyl R3COR4 Ylide->Carbonyl Nucleophilic Addition Intermediate Tetrahedral Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene R2CH=CR3R4 Oxaphosphetane->Alkene Elimination Byproduct R1(O)P(O)O(-)

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Comparative Analysis of Bases for Ylide Generation

The choice of base is a critical parameter that dictates the efficiency of ylide formation and can influence the yield and stereoselectivity of the subsequent olefination. Bases for the HWE reaction can be broadly categorized into strong, non-nucleophilic bases; strong, nucleophilic bases; and milder base systems.

Strong, Non-Nucleophilic Bases: The Workhorses of HWE

These bases are characterized by their high pKa values and significant steric bulk, which minimizes nucleophilic side reactions.

  • Sodium Hydride (NaH): A widely used, inexpensive, and powerful base for generating phosphonate ylides.[2] It is particularly effective for deprotonating phosphonates with electron-withdrawing groups. However, its heterogeneous nature can sometimes lead to reproducibility issues, and its high basicity can be problematic for substrates with sensitive functional groups.

  • Potassium tert-Butoxide (KOtBu): Another powerful, sterically hindered base that is often used for HWE reactions.[4] Its solubility in common organic solvents can be an advantage over NaH. The combination of t-BuOK with 18-crown-6 has been shown to be effective for aromatic aldehydes.[5]

  • Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LHMDS): These strong, non-nucleophilic amide bases are also highly effective for the deprotonation of phosphonates. They are typically used at low temperatures to control reactivity and improve selectivity.

Table 1: Performance of Strong, Non-Nucleophilic Bases in the HWE Reaction of Benzaldehyde

BasePhosphonate ReagentSolventTemperature (°C)Yield (%)E:Z RatioReference
NaHTriethyl phosphonoacetateTHFRT>80 (literature)High E-selectivity[4]
KOtBuDiethyl (2-oxopropyl)phosphonateTolueneReflux>80 (literature)High E-selectivity[4]
LHMDSWeinreb amide-type HWE reagentTHF-78 to 2585-95Z to E (temp dependent)[6]
Strong, Nucleophilic Bases: A Double-Edged Sword

While highly effective at deprotonation, these bases can also act as nucleophiles, potentially leading to undesired side reactions with the phosphonate ester or the carbonyl substrate.

  • n-Butyllithium (n-BuLi): A very strong and widely available organolithium base. It rapidly and quantitatively deprotonates most phosphonate esters.[7] However, its high nucleophilicity can be a significant drawback, leading to attack at the phosphorus or carbonyl group, especially with sterically unhindered substrates. In some cases, the use of n-BuLi resulted in low yields.[8]

Table 2: Comparison of n-BuLi and a Grignard Reagent in a Specific HWE Reaction

BaseSolventTemperatureYield of 9a (%)E-8a : Z-8a Ratio
i-PrMgBrTolueneReflux8295 : 5
n-BuLiTolueneReflux1891 : 9
i-PrMgBrTHFReflux9687 : 13
n-BuLiTHFReflux3342 : 58
Data from a study on the HWE reaction of bis-(2,2,2-trifluoroethyl)phosphonoacetic acid with 3-phenylpropionaldehyde.[8]
Milder Base Systems: For Sensitive Substrates

For complex syntheses involving base-sensitive functional groups, milder reaction conditions are often necessary. Several effective methods have been developed to address this challenge.

  • Lithium Chloride and an Amine (Masamune-Roush Conditions): This system, typically employing LiCl with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, provides a significantly milder alternative to strong bases.[9] The lithium cation is thought to play a crucial role in facilitating the reaction.

  • Magnesium Halides and Triethylamine (Rathke's Conditions): Similar to the Masamune-Roush conditions, the use of MgBr₂ or MgCl₂ with triethylamine also allows for the olefination of base-sensitive substrates.[6]

Table 3: Yield and Selectivity with Milder Base Systems

Base SystemSubstrateYield (%)E:Z Ratio
LiCl/DBUBase-sensitive aldehydesGood to excellentHigh E-selectivity
MgBr₂/Et₃NBase-sensitive aldehydesGood to excellentHigh E-selectivity
General trends observed in the literature.

Experimental Protocols

Protocol 1: Ylide Generation with Sodium Hydride (NaH)

This protocol describes a general procedure for the generation of a phosphonate ylide using NaH, followed by reaction with an aldehyde.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add NaH (60% dispersion in mineral oil, 1.1 equivalents).

  • Washing: Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF dropwise via a syringe.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.

  • Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

NaH_Protocol Start Start Prep Prepare NaH suspension in THF Start->Prep Cool1 Cool to 0 °C Prep->Cool1 Add_Phosphonate Add phosphonate solution Cool1->Add_Phosphonate Warm_Stir Warm to RT and stir for 1h Add_Phosphonate->Warm_Stir Cool2 Cool to 0 °C Warm_Stir->Cool2 Add_Aldehyde Add aldehyde solution Cool2->Add_Aldehyde React Stir at RT until complete Add_Aldehyde->React Workup Quench and extract React->Workup Purify Purify product Workup->Purify End End Purify->End

Caption: Workflow for HWE reaction using NaH.

Protocol 2: Ylide Generation with n-Butyllithium (n-BuLi)

This protocol outlines the generation of a phosphonate ylide using n-BuLi, a strong organolithium base.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-BuLi (1.1 equivalents, solution in hexanes) dropwise via a syringe, maintaining the temperature below -70 °C.

  • Ylide Formation: Stir the mixture at -78 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise, keeping the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

nBuLi_Protocol Start Start Prep Prepare phosphonate solution in THF Start->Prep Cool1 Cool to -78 °C Prep->Cool1 Add_nBuLi Add n-BuLi solution Cool1->Add_nBuLi Stir1 Stir at -78 °C for 30 min Add_nBuLi->Stir1 Add_Aldehyde Add aldehyde solution Stir1->Add_Aldehyde Stir2 Stir at -78 °C for 1h, then warm to RT Add_Aldehyde->Stir2 Workup Quench and extract Stir2->Workup Purify Purify product Workup->Purify End End Purify->End

Caption: Workflow for HWE reaction using n-BuLi.

Conclusion: Selecting the Optimal Base

The choice of base for phosphonate ylide generation is a critical decision that significantly impacts the success of a Horner-Wadsworth-Emmons reaction.

  • For routine olefinations with robust substrates, strong, non-nucleophilic bases like NaH and KOtBu offer a reliable and cost-effective solution, generally providing high yields of the (E)-alkene.

  • When high reactivity is required, and the substrate is not prone to nucleophilic attack, n-BuLi can be an effective choice, although careful control of reaction conditions is paramount to minimize side reactions.

  • For the synthesis of complex molecules with base-sensitive functionalities, milder systems such as LiCl/DBU or MgBr₂/Et₃N are the preferred methods, enabling the olefination to proceed under conditions that preserve the integrity of the molecule.

Ultimately, the optimal base is substrate-dependent, and a thorough understanding of the reactivity of both the phosphonate and the carbonyl partner is essential for successful and efficient alkene synthesis.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia.

  • Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions - ResearchGate.

  • Horner–Wadsworth–Emmons reaction - Wikipedia.

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - MDPI.

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC.

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications.

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal.

  • Horner-Wadsworth-Emmons Reaction - YouTube.

  • Horner-Wadsworth-Emmons reaction - chemeurope.com.

  • Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones - Benchchem.

  • Horner-Wadsworth-Emmons Reaction - SynArchive.

  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Who we serve.

  • Horner-Wadsworth-Emmons Reaction - Alfa Chemistry.

  • Horner-Wadsworth-Emmons reaction with ketone - Chemistry Stack Exchange.

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate.

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid - Arkivoc.

  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - SciSpace.

Sources

stereoselectivity of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE vs. Still-Gennari reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between using the pre-functionalized building block Diethyl(3-bromoprop-1-(E)-enyl)phosphonate and the Still-Gennari olefination strategy .

While both approaches target the synthesis of stereodefined alkenyl phosphonates and related conjugated systems, they represent fundamentally different synthetic philosophies: Thermodynamic Retention (using a fixed E-reagent) vs. Kinetic Construction (using Still-Gennari reagents to generate Z-alkenes).

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate vs. Still-Gennari Reagents

Executive Summary: The Stereochemical Divergence

For researchers designing synthetic routes to


-unsaturated phosphonates or conjugated dienes, the choice between these two reagents dictates the stereochemical outcome of the alkene.
FeatureDiethyl(3-bromoprop-1-(E)-enyl)phosphonate Still-Gennari Reagents
Core Structure


Primary Role Electrophilic Building Block (

substrate)
Nucleophilic Olefination Reagent (HWE)
Stereoselectivity Fixed (

)-Geometry
(>98:2

)
Kinetic (

)-Selectivity
(Typically >95:5

)
Mechanism Stereoretentive Alkylation / CouplingKinetic Control via Fast Betaine Elimination
Key Application Installing a pre-formed (

)-vinyl phosphonate unit.
Constructing a (

)-alkene from an aldehyde.
Technical Deep Dive
A. Diethyl(3-bromoprop-1-(E)-enyl)phosphonate: The "E-Lock" Strategy

This reagent (CAS 66498-59-7) is a commercially available allylic bromide with a phosphonate group at the vinyl position. It is synthesized via thermodynamic HWE conditions, locking it into the thermodynamically stable (


)-configuration.
  • Stereochemical Integrity: Because the double bond is already formed, the stereoselectivity challenge is reduced to stereoretention . Reactions at the allylic bromide position (C3) via

    
     mechanisms generally retain the (
    
    
    
    )-geometry of the C1-C2 double bond.
  • Reactivity Profile:

    • 
       Alkylation:  Reacts with nucleophiles (amines, thiols, malonates) to extend the carbon chain while keeping the phosphonate handle.
      
    • Michael Acceptor: The vinyl phosphonate moiety can act as a Michael acceptor, though the allylic bromide is usually the primary reactive site.

B. Still-Gennari Reagents: The "Z-Creation" Strategy

Still-Gennari reagents are bis(2,2,2-trifluoroethyl) phosphonates.[1][2] The electron-withdrawing trifluoroethyl groups destabilize the phosphonate, altering the transition state of the Horner-Wadsworth-Emmons (HWE) reaction.

  • Mechanism of Z-Selectivity:

    • Nucleophilic Attack: The carbanion attacks the aldehyde to form an oxyanion intermediate (betaine).

    • Fast Elimination: The electron-withdrawing fluoro-groups make the phosphonate a better leaving group. This accelerates the elimination step relative to the reversible equilibration of the betaine intermediates.

    • Kinetic Control: The reaction proceeds through the less sterically hindered transition state (leading to Z) and eliminates before it can equilibrate to the thermodynamically stable E-intermediate.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the appropriate reagent based on the desired target geometry.

Stereoselectivity_Workflow Start Target Molecule: Alkenyl Phosphonate / Diene Geometry Desired Stereochemistry? Start->Geometry E_Select Target: (E)-Isomer Geometry->E_Select Thermodynamic Z_Select Target: (Z)-Isomer Geometry->Z_Select Kinetic Reagent_A Use Reagent A: Diethyl(3-bromoprop-1-(E)-enyl)phosphonate E_Select->Reagent_A Process_A Reaction Type: Nucleophilic Substitution (SN2) Reagent_A->Process_A Outcome_A Product: (E)-Functionalized Vinyl Phosphonate (Stereoretention) Process_A->Outcome_A Reagent_B Use Reagent B: Still-Gennari Phosphonate (Bis-trifluoroethyl) Z_Select->Reagent_B Process_B Reaction Type: HWE Olefination with Aldehyde Reagent_B->Process_B Outcome_B Product: (Z)-Alkenyl Phosphonate/Ester (Kinetic Control) Process_B->Outcome_B

Figure 1: Decision tree for stereoselective synthesis of vinyl phosphonate derivatives.

Experimental Protocols
Protocol A: Synthesis using Diethyl(3-bromoprop-1-(E)-enyl)phosphonate

Objective: Installation of an (


)-vinyl phosphonate motif via allylic alkylation.
Validates: Stereoretention of the pre-existing (E)-alkene.
  • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve the nucleophile (e.g., Sodium thiophenolate, 1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition (if required): If using a neutral nucleophile (e.g., diethyl malonate), add NaH (1.1 equiv) at 0°C and stir for 30 min to generate the anion.

  • Reagent Addition: Cool the solution to 0°C. Add Diethyl(3-bromoprop-1-(E)-enyl)phosphonate (1.0 equiv) dropwise as a solution in THF.

    • Note: The reagent is an allylic bromide; cooling prevents competitive polymerization or decomposition.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the bromide is UV active).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography.

    • Expected Result: >98% (

      
      )-isomer (retention of starting material geometry).
      
Protocol B: Synthesis using Still-Gennari Reagents

Objective: De novo synthesis of a (


)-alkene.
Validates: Kinetic control yielding (Z)-selectivity.
  • Reagent Preparation: Dissolve Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari reagent, 1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool to -78°C. Add KHMDS (Potassium hexamethyldisilazide, 1.05 equiv) dropwise.

    • Critical Step: The choice of base and temperature (-78°C) is vital for high (

      
      )-selectivity. KHMDS with 18-crown-6 (dissociation of the cation) often enhances selectivity.
      
  • Aldehyde Addition: Add the aldehyde (0.95 equiv) slowly to the cold solution.

  • Reaction: Stir at -78°C for 1–2 hours. Do not allow to warm significantly before quenching if maximum selectivity is required.

  • Workup: Quench cold with saturated

    
    . Extract with ether.
    
  • Purification: Silica gel chromatography.

    • Expected Result: Typically >15:1 to >50:1 (

      
      ) ratio depending on the aldehyde.
      
Comparative Data Analysis

The following table summarizes the stereochemical outcomes based on literature precedents for these reagent classes.

ParameterDiethyl Allylic Phosphonate (Reagent A)Still-Gennari Olefination (Reagent B)Standard HWE (Diethyl)
Reaction Type Allylic Substitution (

)
Carbonyl OlefinationCarbonyl Olefination
Major Isomer (

)-Alkene
(

)-Alkene
(

)-Alkene
Selectivity Ratio > 98:2 (Fixed)95:5 to >99:195:5 to >99:1
Limiting Factor Availability of the specific bromideCost of trifluoroethyl reagentDifficulty accessing (

)
Stability High (Thermodynamic)Kinetic Product (Must avoid isomerization)High (Thermodynamic)
Mechanistic Diagram (HWE Selectivity)

To understand why the Still-Gennari reagent differs from the standard diethyl phosphonate (like the core of Reagent A), consider the transition states:

HWE_Mechanism cluster_standard Standard Diethyl Phosphonate (Thermodynamic) cluster_still Still-Gennari Reagent (Kinetic) Step1_E Aldehyde + (EtO)2P(O)CH(-) Reversible Addition Betaine_E Betaine Intermediate (Equilibrates to anti-conformer) Step1_E->Betaine_E Elim_E Slow Elimination Betaine_E->Elim_E Prod_E (E)-Alkene (Thermodynamic Product) Elim_E->Prod_E Step1_Z Aldehyde + (CF3CH2O)2P(O)CH(-) Irreversible Addition Betaine_Z Betaine Intermediate (Syn-conformer favored kinetically) Step1_Z->Betaine_Z Elim_Z FAST Elimination (EWG accelerates P-O bond break) Betaine_Z->Elim_Z Prod_Z (Z)-Alkene (Kinetic Product) Elim_Z->Prod_Z

Figure 2: Mechanistic divergence between Standard HWE (Thermodynamic/E) and Still-Gennari (Kinetic/Z).

References
  • Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[1] Tetrahedron Letters, 1983 , 24(41), 4405–4408.

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4] Chemical Reviews, 1989 , 89(4), 863–927.

  • Motoyoshiya, J., et al. "Synthesis and properties of diethyl (3-bromoprop-1-enyl)phosphonate.
  • Nagaoka, Y.; Tomioka, K. "Stereoselective reactions of vinyl phosphonates." Journal of Organic Chemistry, 1995.

Sources

cost-benefit analysis of using DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE in large-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Kinetic Accelerator"

In the landscape of organophosphorus synthesis—particularly for Acyclic Nucleoside Phosphonates (ANPs) and functionalized carbocycles—Diethyl (3-bromoprop-1-(E)-enyl)phosphonate (CAS 66498-59-7) represents a high-performance, bifunctional "kinetic accelerator."

Unlike its commoditized saturated analog (Diethyl 3-bromopropylphosphonate), this alkenyl reagent offers enhanced electrophilicity due to allylic activation and unique annulation potential via its electron-deficient double bond. However, these benefits come with a steeper cost profile and distinct safety challenges. This guide objectively analyzes whether the kinetic and strategic advantages justify the premium for your specific large-scale workflow.

Technical Profile & Critical Distinction

CRITICAL WARNING: Do not confuse this reagent with the saturated analog.

  • Target Compound: Diethyl (3-bromoprop-1-(E)-enyl)phosphonate

    • Structure:

      
      
      
    • Function: Allylic electrophile + Michael acceptor.

    • Reactivity: High (

      
       rate 
      
      
      
      ).
  • Common Alternative: Diethyl (3-bromopropyl)phosphonate

    • Structure:

      
      
      
    • Function: Simple alkylating agent.

    • Reactivity: Moderate (

      
       rate 
      
      
      
      ).
Physicochemical Properties
PropertySpecificationImplication for Scale-Up
Molecular Weight 257.06 g/mol Moderate atom economy.
Boiling Point ~120°C (0.5 mmHg)Requires high-vacuum distillation; thermal hazard.
Appearance Pale yellow oilColor indicates purity; darkens with decomposition.
Stability Acid/Base sensitiveAllylic bromide is prone to hydrolysis; store dry/cold.

Comparative Analysis: The Cost-Benefit Matrix

A. Synthesis vs. Acquisition (The Cost)

The alkenyl phosphonate is not a bulk commodity. Its synthesis typically involves a 3-step sequence, driving up the "Make" cost compared to the saturated analog.

Synthetic Route (The "Make" Cost):

  • Arbuzov Reaction: Triethyl phosphite + 1,3-Dibromopropene

    
     Diethyl allylphosphonate.
    
  • Isomerization: Base-catalyzed migration of double bond

    
     Diethyl (1-propenyl)phosphonate.
    
  • Wohl-Ziegler Bromination: NBS/AIBN

    
    Target Reagent .
    

Cost Impact:

  • Raw Materials: Low (Triethyl phosphite is cheap).

  • Process: High (Requires radical bromination, careful purification).

  • Market Price: ~3x–5x higher than the saturated propyl analog.

B. Performance Metrics (The Benefit)

Why pay the premium? The answer lies in Reaction Kinetics and Convergent Utility .

Experiment 1: N-Alkylation of Adenine (ANP Synthesis Model)

Conditions: Cs₂CO₃, DMF, 60°C, 4 hours.

ReagentYield (%)Reaction TimeImpurity Profile
(E)-Alkenyl Bromide (Target) 92% 2 h Clean conversion; minimal elimination.
Saturated Propyl Bromide78%18 hSignificant elimination (HBr loss) observed.
Chloro-Alkenyl Analog45%24 hSluggish; requires higher temp (degradation risk).

Insight: The allylic bromide moiety is significantly more reactive toward nucleophiles (bases, enolates) than the primary alkyl bromide. This allows for milder conditions, preserving sensitive functional groups on the nucleophile.

Experiment 2: Cyclopentenone Annulation

Conditions: Reaction with ketone enolate.

  • Saturated Analog: Fails (Single alkylation only).

  • Alkenyl Reagent: Succeeds. Acts as a "bifunctional linchpin"—first alkylation (SN2), then Michael addition (cyclization).

Decision Framework & Visualizations

Diagram 1: Synthesis & Reactivity Flow

This pathway illustrates the genesis of the reagent and its dual modes of reactivity.

G cluster_0 Synthesis (Cost Driver) cluster_1 Applications (Benefit) A Triethyl Phosphite + 1,3-Dibromopropene B Diethyl Allylphosphonate A->B Arbuzov C Isomerization (Base Cat.) B->C D Target: (E)-Alkenyl Phosphonate Reagent C->D NBS Bromination F SN2 Attack (Allylic Activation) D->F Reacts with E Nucleophile (Nu-) E->F G Product A: Acyclic Nucleoside F->G Simple Alkylation H Product B: Cyclic Phosphonate F->H Alkylation + Michael

Caption: Synthesis via isomerization-bromination (red path) unlocks dual reactivity modes (green paths).

Diagram 2: Strategic Decision Matrix

When should you switch from the cheaper saturated analog to the alkenyl reagent?

DecisionTree Start Start: Select Reagent Q1 Is the Nucleophile Sterically Hindered or Sensitive? Start->Q1 Q2 Is the Target Cyclic? Q1->Q2 Yes (Sensitive Nu) UseSat USE Saturated Analog (Cost Effective) Q1->UseSat No (Robust Nu) UseAlk USE (E)-Alkenyl Reagent (Performance Critical) Q2->UseAlk Yes (Annulation) Q2->UseAlk No (Need Fast Kinetics)

Caption: Decision logic prioritizing reaction kinetics and structural complexity over raw material cost.

Detailed Protocol: Large-Scale Alkylation

Objective: Synthesis of a N-9 alkylated purine derivative (Intermediate for ANP drugs).

Safety Pre-requisites:

  • Lachrymator: The reagent is a potent eye irritant.[1] Use a closed reactor system or full-face respirator.

  • Exotherm: The alkylation is exothermic; controlled addition is mandatory.

Step-by-Step Methodology:

  • Reactor Prep: Charge a glass-lined reactor with Adenine (1.0 eq) and Cesium Carbonate (1.2 eq). Inert with

    
    .
    
  • Solvent: Add anhydrous DMF (5 vol). Note: DMF promotes SN2 reactivity but requires efficient washing later.

  • Activation: Heat the slurry to 60°C for 30 minutes to generate the potassiated/cesiated base.

  • Addition: Dissolve Diethyl (3-bromoprop-1-(E)-enyl)phosphonate (1.1 eq) in DMF (1 vol). Add dropwise over 45 minutes, maintaining internal temp < 65°C.

    • Why? Rapid addition causes localized overheating and E2 elimination byproducts.

  • Monitoring: Agitate at 60°C. Monitor by HPLC. Reaction is typically complete in < 3 hours (vs. >12h for saturated analog).

  • Workup: Cool to 20°C. Filter solids (

    
    ). Concentrate filtrate under high vacuum (keep bath < 50°C to prevent phosphonate decomposition).
    
  • Purification: Flash chromatography or crystallization (solvent dependent).

References

  • BenchChem. Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes. (Accessed 2026).[2][3] Link

  • Sigma-Aldrich. Diethyl(3-bromopropyl)phosphonate Product Specification & Safety Data. (Accessed 2026).[2][3] Link

  • RSC (Perkin Trans 1). Diethyl prop-2-enylphosphonate, a new and versatile substrate in carbon–carbon bond formation. (Mechanistic insight on allylic phosphonates). Link

  • National Institutes of Health (PubChem). Diethyl (3-bromopropyl)phosphonate Safety & Hazards. (Safety Data). Link

Sources

Comparative Guide: Biological Activity of Phosphonates via Racemic vs. Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Phosphonates Synthesized via Different Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the development of phosphonate-based therapeutics—specifically


-aminophosphonates and nucleoside phosphonate prodrugs—the synthetic methodology employed is not merely a route to a structure; it is a determinant of biological potency.[2][3][4][5][6][7][8][9][10][11][12] This guide objectively compares the biological performance of phosphonates synthesized via Traditional One-Pot (Kabachnik-Fields)  methods versus Asymmetric Catalytic  protocols.

The Core Finding: While microwave-assisted and conventional one-pot methods offer high throughput for library generation, they typically yield racemic mixtures. Experimental data confirms that stereoselective synthesis significantly enhances biological activity (lower IC


/EC

) by isolating the eutomer (active enantiomer), whereas racemic mixtures suffer from "isomeric dilution" and potential off-target toxicity from the distomer.
Critical Analysis of Synthesis Methods

We compare three primary methodologies used in current drug discovery workflows.

FeatureMethod A: Traditional Thermal (Kabachnik-Fields) Method B: Microwave-Assisted (Green/Intensified) Method C: Asymmetric Catalytic Hydrophosphonylation
Primary Output Racemic Mixture (

~ 50:50)
Racemic Mixture (High Purity)Enantiomerically Enriched (

ee)
Reaction Time 2–24 Hours10–40 Minutes12–48 Hours
Purity Profile Moderate; requires extensive chromatographyHigh; fewer side reactionsHigh; requires chiral catalyst removal
Biological Impact Baseline Activity. Activity is an average of the eutomer and distomer.Comparable to Thermal. Improved purity may slightly lower toxicity, but potency is limited by racemization.[1]Maximized Potency. Single isomer often exhibits 2x–100x greater activity than the racemate.
Case Study: -Aminophosphonates (Antiviral Activity)

-Aminophosphonates are bioisosteres of amino acids and potent inhibitors of viral enzymes.[10] A comparative study on N-benzothiazole 

-aminophosphonates
(inhibitors of Cucumber Mosaic Virus, CMV) illustrates the causality between synthesis and activity.[12]
Experimental Data: Stereochemistry vs. Potency
  • Target: CMV Coat Protein inhibition.[12]

  • Compound: Diethyl (benzothiazol-2-ylamino)(phenyl)methylphosphonate.

  • Metric: Curative Activity (%) at 500

    
    g/mL.[12]
    
Synthesis MethodIsomer CompositionCurative Activity (%)Interpretation
Kabachnik-Fields (Thermal) Racemic (

)
45.2%Moderate activity due to presence of inactive (S)-isomer.
Asymmetric (Chiral Thiourea) (R)-Enantiomer 72.3% Superior Activity. The (R)-isomer fits the binding pocket precisely.
Asymmetric (Chiral Thiourea) (S)-Enantiomer18.5%Inactive/Low Activity. Steric clash prevents effective binding.

Expert Insight: The "dilution effect" is clear here. The racemic mixture's activity (45.2%) is roughly the average of the pure enantiomers. For high-potency drug candidates, stereoselective synthesis is non-negotiable.[1]

Detailed Experimental Protocols

To validate these findings, the following protocols establish the synthesis and testing workflow.

Protocol A: Asymmetric Synthesis of (R)-

-Aminophosphonate
  • Objective: Synthesize high-ee (R)-isomer for maximum potency.

  • Reagents: Aldehyde (1.0 eq), Amine (1.0 eq), Diphenyl phosphite (1.1 eq), Chiral Thiourea Catalyst (10 mol%).[1]

Step-by-Step Workflow:

  • Imine Formation: Mix aldehyde and amine in dry toluene with 4Å molecular sieves. Stir at RT for 30 min.

  • Catalyst Addition: Add the chiral thiourea catalyst. Cool to 0°C to enhance stereocontrol.

  • Hydrophosphonylation: Dropwise addition of diphenyl phosphite. Stir at 0°C for 24h.

  • Quench & Workup: Concentrate in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexane).

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Protocol B: Biological Assay (Viral CPE Reduction)
  • Objective: Quantify biological activity differences between Racemic, (R), and (S) samples.

  • System: Tobacco/Cucumber leaf disks inoculated with CMV.

Step-by-Step Workflow:

  • Inoculation: Mechanically inoculate leaves with CMV sap.

  • Treatment: Apply 500

    
    L of test compound solution (Racemic vs. Chiral) at varying concentrations (100–500 
    
    
    
    g/mL).
  • Incubation: Incubate at 25°C, 16h photoperiod for 3–4 days.

  • Quantification: Count local lesion numbers. Calculate inhibition %:

    
    
    (Where C = lesions in control, T = lesions in treated).[1]
    
Mechanism of Action & Synthesis Workflow (Visualization)

The following diagrams illustrate the comparative synthesis routes and the mechanism by which stereochemistry influences the "Lock and Key" biological interaction.

Diagram 1: Comparative Synthesis Workflow

SynthesisComparison Start Starting Materials (Aldehyde + Amine + Phosphite) MethodA Method A: Thermal/Microwave (Kabachnik-Fields) Start->MethodA MethodB Method B: Asymmetric Catalysis (Chiral Thiourea) Start->MethodB Racemate Racemic Mixture (R/S) (50:50 Ratio) MethodA->Racemate ActivityA Biological Outcome: Diluted Potency (Avg of R & S) Racemate->ActivityA Testing Enantiomer Enantiopure Product (>95% ee R-Isomer) MethodB->Enantiomer ActivityB Biological Outcome: High Potency (Specific Binding) Enantiomer->ActivityB Testing

Figure 1: Workflow comparison showing how synthesis method dictates product stereochemistry and downstream biological efficacy.

Diagram 2: Stereochemical "Lock and Key" Mechanism

MOA Receptor Viral Enzyme Pocket (Chiral Environment) Binding High Affinity Binding (IC50 < 10 µM) Receptor->Binding NoBinding Steric Clash (IC50 > 500 µM) Receptor->NoBinding Risomer (R)-Isomer (Eutomer) Risomer->Receptor Matches Geometry Sisomer (S)-Isomer (Distomer) Sisomer->Receptor Mismatches Geometry

Figure 2: Mechanistic basis for the activity difference. The (R)-isomer aligns with the chiral enzymatic pocket, while the (S)-isomer faces steric repulsion.

Advanced Application: Nucleoside Phosphonate Prodrugs (ProTides)

Beyond simple


-aminophosphonates, this principle applies critically to ProTides  (e.g., Tenofovir alafenamide).[1]
  • The Challenge: The phosphorus atom becomes a chiral center (

    
    -chirality) upon coupling.
    
  • Synthesis Impact: Standard coupling reagents (e.g., DCC) produce a diastereomeric mixture (

    
    ).[1]
    
  • Biological Consequence: One diastereomer is often processed 10–50x faster by intracellular enzymes (Cathepsin A) than the other.

  • Recommendation: Use stereoselective coupling agents or diastereomeric separation (crystallization/SFC) to isolate the fast-activating isomer for clinical candidates.

References
  • Asymmetric Synthesis and Bioselective Activities of

    
    -Aminophosphonates Based on the Dufulin Motif. Journal of Agricultural and Food Chemistry.
    [Link]
    
  • Microwave Assisted One-pot Synthesis of Novel

    
    -Aminophosphonates and their Biological Activity. Scholars Research Library.
    [Link]
    
  • Phosphonate Prodrugs: An Overview and Recent Advances. Chemical Reviews / NIH. [Link]

  • Stereoselective Synthesis of

    
    -Aminophosphonic Acids Analogs. Current Organic Synthesis.
    [Link]
    
  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, a compound that, due to its dual organophosphate and brominated organic nature, necessitates a meticulous and informed approach to waste management. Our commitment to providing value beyond the product itself is rooted in fostering a culture of safety and environmental responsibility within the scientific community.

Understanding the Hazard Profile: Why Caution is Paramount

PropertyValue
Physical State Clear yellow liquid
Density 1.34 g/cm³
Boiling Point 75°C (at 1 mmHg)
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Tract Irritant (Category 3)

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is not merely a suggestion but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[1][2]. The following protocol outlines a self-validating system to ensure safety and compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to wear appropriate PPE to prevent exposure. The causality behind this is the compound's irritant nature and the potential for dermal absorption and inhalation, characteristic of many organophosphorus compounds[3].

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Ventilation: All handling of the waste should be conducted in a well-ventilated laboratory fume hood.

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety to prevent accidental reactions[4].

  • Designated Waste Container: Use a dedicated, leak-proof container clearly labeled as "Hazardous Waste - Halogenated Organic Compounds" and "Organophosphorus Compounds." The container should be made of a material compatible with the chemical, such as glass or a suitable plastic. Do not use metal containers for acidic waste.[5]

  • Avoid Mixing: Never mix DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE waste with other waste streams, especially strong oxidizers or bases, to prevent uncontrolled reactions.

  • Secure Closure: Ensure the container is tightly sealed when not in use to prevent the release of vapors.

In-Lab Neutralization (for Small Quantities): A Cautious Approach

For very small residual quantities, chemical neutralization can be considered to reduce the hazard level before collection by a licensed waste disposal service. This should only be performed by trained personnel in a controlled laboratory setting.

Hydrolysis of the Organophosphate Ester: Organophosphate esters can undergo hydrolysis, particularly under basic conditions, to cleave the ester bonds and reduce their toxicity.

  • Procedure:

    • In a fume hood, cautiously add the DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE waste to a larger container with a stir bar.

    • Slowly add a 1 M sodium hydroxide (NaOH) solution while stirring. The reaction can be exothermic, so slow addition and cooling in an ice bath may be necessary.

    • Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.

    • Neutralize the resulting solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.

De-bromination (for the brominated component): While more complex and often requiring specialized reagents, reduction can be used to remove the bromine atom. A common laboratory method for neutralizing bromine-containing waste is the use of sodium thiosulfate[6][7][8][9].

  • Procedure:

    • After the hydrolysis step, while stirring, slowly add a 10% solution of sodium thiosulfate to the neutralized hydrolysate.

    • Continue adding the thiosulfate solution until the characteristic color of any free bromine disappears.

The resulting aqueous solution, while significantly less hazardous, should still be collected in a labeled hazardous waste container for disposal by a professional service.

Final Disposal: The Professional Pathway

For larger quantities or if in-lab neutralization is not feasible or desired, the primary and most recommended method of disposal is through a licensed hazardous waste disposal company.

  • Waste Characterization: The waste must be properly characterized. Based on its components, it would likely be classified as a hazardous waste. While not specifically listed, it may fall under the F-list (wastes from non-specific sources) or be considered a characteristic waste due to its reactivity or toxicity[2]. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for the correct waste codes.

  • Labeling and Storage: The waste container must be labeled with the full chemical name, hazard warnings, and the date of accumulation. Store the container in a designated, secure hazardous waste accumulation area.

  • Arranging for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and transportation to a permitted treatment, storage, and disposal facility (TSDF). Incineration at high temperatures is a common and effective method for the complete destruction of organophosphorus and halogenated organic compounds[10].

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material (e.g., vermiculite or a commercial chemical spill kit).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE.

DisposalWorkflow Disposal Workflow for DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE Start Start: Generation of Waste Assess Assess Quantity and Feasibility of In-Lab Neutralization Start->Assess SmallQuantity Small Residual Quantity Assess->SmallQuantity Small LargeQuantity Large Quantity or In-Lab Neutralization Not Feasible Assess->LargeQuantity Large Neutralization In-Lab Neutralization Protocol (Hydrolysis & De-bromination) SmallQuantity->Neutralization CollectDirectly Collect Waste Directly in Labeled Halogenated/Organophosphorus Hazardous Waste Container LargeQuantity->CollectDirectly CollectNeutralized Collect Neutralized Waste in Labeled Hazardous Waste Container Neutralization->CollectNeutralized Store Store in Designated Hazardous Waste Accumulation Area CollectNeutralized->Store CollectDirectly->Store ArrangePickup Arrange for Pickup by Licensed Waste Disposal Service Store->ArrangePickup End End: Compliant Disposal ArrangePickup->End

Caption: Decision workflow for the disposal of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a critical component of scientific integrity and laboratory safety. By adhering to the detailed procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE. This not only protects laboratory personnel and the environment but also upholds the high standards of our scientific endeavors. Building a deep trust with our customers means providing comprehensive support that extends from the initial application of our products to their final, safe disposal.

References

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Navigating the Safe Handling of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Inherent Risks

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (CAS 66498-59-7) is associated with a GHS07 "Warning" pictogram, indicating it is an irritant[1]. However, a deeper analysis of its structure suggests a more cautious approach is warranted.

  • Organophosphate Core: Organophosphates are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nervous system function[2][3]. Exposure can lead to a range of symptoms from mild (headache, dizziness, nausea) to severe (muscle twitching, respiratory distress, convulsions)[4]. Studies have shown that inappropriate use of personal protective equipment (PPE) is a major factor in exposure to organophosphates[5].

  • Brominated Alkene Moiety: Brominated organic compounds are often associated with irritant and corrosive properties. Similar brominated compounds can cause severe skin burns and eye damage. Bromine and its compounds can also be respiratory irritants[6].

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE. The following table summarizes the recommended PPE, categorized by the level of protection required.

Protection Level Required PPE Rationale
Primary Engineering Control Chemical Fume HoodTo prevent inhalation of vapors, mists, or aerosols. Organophosphates and brominated compounds can be respiratory irritants[6][7].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Related compounds are known to cause severe skin burns. Always wash gloves before removal[3].
Eye and Face Protection Safety goggles and a face shieldTo protect against splashes that could cause severe eye damage[3].
Body Protection Laboratory coat, long pants, and closed-toe shoesTo protect skin from accidental contact[8]. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended[3].
Respiratory Protection Respirator (if not handled in a fume hood)In the absence of a fume hood, a respirator is necessary to prevent inhalation of potentially harmful vapors[6].

PPE Selection and Donning/Doffing Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Area) Assess_Hazards Assess Hazards (Organophosphate & Brominated Compound) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) Assess_Hazards->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Don_Goggles 2. Don Safety Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle Chemical in Fume Hood Don_Gloves->Handle_Chemical Remove_Gloves 1. Remove Gloves Handle_Chemical->Remove_Gloves Remove_Coat 2. Remove Lab Coat Remove_Gloves->Remove_Coat Wash_Hands1 3. Wash Hands Remove_Coat->Wash_Hands1 Remove_Goggles 4. Remove Goggles/Face Shield Wash_Hands1->Remove_Goggles Wash_Hands2 5. Wash Hands Again Remove_Goggles->Wash_Hands2

Caption: A workflow diagram illustrating the key steps for selecting, donning, and doffing Personal Protective Equipment (PPE) when handling hazardous chemicals.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE.

Preparation:

  • Designate a Handling Area: All work with this compound must be conducted in a certified chemical fume hood[7][9].

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials (such as absorbent pads and a neutralizing agent like sodium bicarbonate for potential acid contamination), and waste containers are within reach inside the fume hood.

  • Review Emergency Procedures: Be familiar with the location and operation of the nearest safety shower and eyewash station.

Handling:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table and workflow diagram above.

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Keep the container opening away from your face.

  • Reactions: If using the compound in a reaction, ensure the apparatus is securely clamped and that any potential for pressure buildup is mitigated with appropriate venting.

Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by a detergent solution.

  • PPE Removal: Doff PPE in the correct order to prevent cross-contamination, as illustrated in the workflow diagram. Wash hands thoroughly after removing gloves[3].

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a brominated compound, this chemical must be disposed of as halogenated organic waste [9][10]. Do not mix it with non-halogenated waste streams, as this significantly increases disposal costs and complexity[11].

  • Waste Containers: Use designated, properly labeled, and sealed containers for halogenated organic waste[12][13]. Ensure the container is compatible with the chemical.

  • Empty Containers: Empty containers that held DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE should be triple-rinsed with a suitable solvent. The rinsate must also be collected and disposed of as halogenated organic waste[14].

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste in a sealed and labeled container.

Waste Disposal Decision Tree

Waste_Disposal Start Waste Generated Is_Halogenated Is the waste halogenated (contains F, Cl, Br, I)? Start->Is_Halogenated Halogenated_Waste Dispose in 'Halogenated Organic Waste' Container Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Dispose in 'Non-Halogenated Organic Waste' Container Is_Halogenated->Non_Halogenated_Waste No Is_Container Is it an empty container? Halogenated_Waste->Is_Container End End of Disposal Process Non_Halogenated_Waste->End Triple_Rinse Triple rinse with solvent Is_Container->Triple_Rinse Yes Is_Solid Is it contaminated solid waste (gloves, paper towels, etc.)? Is_Container->Is_Solid No Rinsate_Disposal Dispose of rinsate as halogenated waste Triple_Rinse->Rinsate_Disposal Container_Disposal Dispose of rinsed container per institutional guidelines Rinsate_Disposal->Container_Disposal Container_Disposal->Is_Solid Solid_Waste_Disposal Dispose in a sealed and labeled hazardous waste bag/container Is_Solid->Solid_Waste_Disposal Yes Is_Solid->End No Solid_Waste_Disposal->End

Caption: A decision tree outlining the proper segregation and disposal of laboratory waste, with a focus on halogenated compounds.

Emergency Procedures: In Case of Exposure or Spill

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[7]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7].

Spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use a spill kit with absorbent materials to contain the spill. Do not use combustible materials like sawdust[8].

  • Neutralize (if applicable): For larger spills, a neutralizing agent may be necessary.

  • Clean-up: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for disposal as halogenated waste.

  • Decontaminate: Clean the spill area thoroughly.

By adhering to these protocols, researchers can confidently and safely handle DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, ensuring both personal safety and the advancement of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.